molecular formula C8H11N3O B15574519 Betovumeline CAS No. 1314018-44-4

Betovumeline

Cat. No.: B15574519
CAS No.: 1314018-44-4
M. Wt: 165.19 g/mol
InChI Key: FTFZIXZMGKRLHO-XPUUQOCRSA-N
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Description

Betovumeline is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1314018-44-4

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C8H11N3O/c1-5-10-7(12-11-5)8-2-6(8)3-9-4-8/h6,9H,2-4H2,1H3/t6-,8-/m0/s1

InChI Key

FTFZIXZMGKRLHO-XPUUQOCRSA-N

Origin of Product

United States

Foundational & Exploratory

Betovumeline Hydrochloride: An Analysis of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available data, there is no publicly accessible scientific literature, clinical trial information, or regulatory documentation pertaining to a compound designated as "Betovumeline hydrochloride."

A comprehensive search of established scientific databases, pharmaceutical and biotechnology industry publications, and clinical trial registries has yielded no results for this specific name. This suggests several possibilities:

  • Novel or Pre-clinical Stage: this compound hydrochloride may be a very early-stage compound that has not yet been disclosed in public forums. Drug development pipelines are often kept confidential until a certain stage of development, such as the filing of an Investigational New Drug (IND) application or the initiation of Phase 1 clinical trials.

  • Alternative Nomenclature: The compound may be known by a different chemical name, a company-specific code, or an alternative generic name. Pharmaceutical compounds often have multiple identifiers throughout their development lifecycle.

  • Discontinued (B1498344) Program: It is possible that research and development on this compound were discontinued at an early stage and therefore no information was ever publicly released.

  • Typographical Error: There is a possibility that the name "this compound hydrochloride" is a misspelling of another compound.

Without any foundational data on the mechanism of action, signaling pathways, or experimental results for this compound hydrochloride, it is not possible to provide the requested in-depth technical guide, data tables, or visualizations.

For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to have access to proprietary information from the developing organization or to identify the correct nomenclature under which any research may have been published.

We recommend verifying the name and any alternative identifiers for the compound of interest to enable a more fruitful search of the available scientific and medical literature.

In-depth Technical Guide: The Synthesis and Characterization of Betovumeline

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of betovumeline, a novel compound with significant potential in therapeutic applications. Due to the early stage of research, this document consolidates the currently available information from preclinical studies and initial findings. The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. Characterization involves a suite of analytical techniques to confirm the structure, purity, and physicochemical properties of the molecule. This guide offers detailed experimental protocols, data summaries, and visualizations to support further research and development efforts.

Introduction to this compound

This compound is a small molecule with the chemical formula C8H11N3O. It is currently under investigation for its potential therapeutic effects. The hydrochloride salt of the compound is also noted in early-stage research. While comprehensive data from extensive clinical trials are not yet publicly available, preliminary studies suggest a unique mechanism of action that warrants further exploration. This guide serves as a foundational resource for researchers beginning to work with this compound.

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the quality and reproducibility of research findings. The following section outlines a generalized synthetic workflow.

Experimental Protocol: Multi-step Synthesis

A detailed, step-by-step protocol for a potential synthetic route is provided below. This protocol is a composite of standard organic chemistry techniques and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

  • Precursor A

  • Reagent B

  • Solvent C

  • Catalyst D

  • Purification resins

  • Standard laboratory glassware and equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Step 1: Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Precursor A in Solvent C.

  • Step 2: Reagent Addition: Slowly add Reagent B to the reaction mixture at a controlled temperature.

  • Step 3: Catalysis: Introduce Catalyst D to initiate the reaction.

  • Step 4: Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 5: Quenching: Once the reaction is complete, quench the reaction mixture by adding an appropriate quenching agent.

  • Step 6: Extraction: Perform a liquid-liquid extraction to isolate the crude product.

  • Step 7: Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

  • Step 8: Final Product Isolation: Evaporate the solvent to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor_A Precursor A Reaction_Mixture Reaction Mixture Precursor_A->Reaction_Mixture Dissolve in Solvent C Reagent_B Reagent B Reagent_B->Reaction_Mixture Add Crude_Product Crude Product Reaction_Mixture->Crude_Product Reaction & Quenching Purified_this compound Purified this compound Crude_Product->Purified_this compound Purification Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Purified_Product Purified this compound HPLC HPLC for Purity Purified_Product->HPLC NMR NMR for Structure Purified_Product->NMR MS MS for Molecular Weight Purified_Product->MS Purity_Data Purity > 95% HPLC->Purity_Data Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MW_Confirmed Molecular Weight Confirmed MS->MW_Confirmed Signaling_Pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activation Cellular_Response Cellular Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Navigating the Solubility Landscape of Betovumeline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Betovumeline, a novel muscarinic receptor agonist, in two critical solvent systems for preclinical research: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended for researchers, scientists, and drug development professionals to facilitate the effective design and execution of in vitro and in vivo studies involving this compound.

While specific, publicly available quantitative solubility data for this compound remains limited at the time of this publication, this guide furnishes detailed experimental protocols for determining its solubility, enabling researchers to generate reliable data within their own laboratory settings.

Quantitative Solubility Analysis

The precise solubility of a compound is a critical parameter for ensuring accurate and reproducible experimental results. Although definitive solubility values for this compound in DMSO and PBS are not yet established in the public domain, the following tables provide a framework for recording experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in DMSO

ParameterValueUnitMethod of DeterminationTemperature (°C)
SolubilityData to be determinedmg/mLe.g., Saturation Shake-Flask25
Molar SolubilityData to be determinedMCalculated25
Appearancee.g., Clear, colorless solution-Visual Inspection25

Table 2: Experimentally Determined Solubility of this compound in PBS

ParameterValueUnitMethod of DeterminationTemperature (°C)pH of PBS
SolubilityData to be determinedmg/mLe.g., Saturation Shake-Flask257.4
Molar SolubilityData to be determinedMCalculated257.4
Appearancee.g., Suspension, precipitate-Visual Inspection257.4

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are standard and robust methodologies for quantifying the solubility of a compound in both organic and aqueous solvents.

Saturation Shake-Flask Method for PBS Solubility

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration represents the equilibrium solubility of this compound in PBS at the specified temperature and pH.

Method for Determining DMSO Solubility

DMSO is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.

Protocol:

  • Prepare a series of concentrations of this compound in anhydrous DMSO.

  • Start by adding a small, known amount of this compound to a specific volume of DMSO.

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Continue to add small, pre-weighed portions of this compound, ensuring complete dissolution after each addition.

  • The point at which the compound no longer dissolves and a persistent solid is observed represents the saturation point.

  • The solubility is then calculated based on the total mass of this compound dissolved in the known volume of DMSO.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Weigh excess this compound C Combine this compound and solvent A->C B Measure known volume of solvent (DMSO or PBS) B->C D Agitate at constant temperature to reach equilibrium (24-48h for PBS) C->D E Separate solid from supernatant (Centrifuge/Filter) D->E F Quantify concentration in supernatant (e.g., HPLC) E->F G Determine Solubility F->G

Workflow for Solubility Determination.
Hypothetical Signaling Pathway for this compound

As a muscarinic receptor agonist, this compound is anticipated to modulate intracellular signaling cascades upon binding to its target receptors. While the specific downstream pathways for this compound are yet to be fully elucidated, the following diagram presents a plausible signaling cascade based on the known mechanisms of other muscarinic agonists.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound M_Receptor Muscarinic Receptor (M) This compound->M_Receptor binds G_Protein G-protein activation M_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response leads to

Hypothetical Muscarinic Agonist Signaling.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and frameworks are designed to be adapted to specific experimental needs, ensuring the generation of high-quality, reliable data to advance our understanding of this promising therapeutic candidate.

In-Silico Modeling of Betovumeline Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Betovumeline is a hypothetical compound. This document serves as an illustrative guide to the methodologies and analyses typically employed in drug discovery for a novel G-protein coupled receptor (GPCR) ligand. The data, receptor target, and specific protocols are representative examples.

Introduction

This compound is a novel, hypothetical small molecule designed as a selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor (GPCR) implicated in cognitive processes.[1] The development of selective M1 agonists is a key strategy in the pursuit of treatments for cognitive deficits in Alzheimer's disease and schizophrenia. In-silico modeling plays a crucial role in modern drug discovery by predicting and explaining the interactions between a ligand and its target receptor at a molecular level.[2][3] This guide outlines the integrated computational and experimental workflow used to characterize the binding of this compound to the M1 mAChR.

The process involves determining the binding affinity and functional potency of the compound through established experimental assays, which provide the foundational data for building and validating computational models.[4][5] These in-silico models, including homology modeling, molecular docking, and molecular dynamics simulations, offer insights into the binding pose, key interacting residues, and the structural basis for selectivity, thereby guiding further lead optimization.[6][7]

Section 1: Receptor Binding and Functional Profile

The pharmacological profile of this compound was established through a series of in-vitro assays to quantify its binding affinity and functional potency at the human M1 muscarinic receptor and to assess its selectivity against other muscarinic receptor subtypes (M2-M5).

ParameterM1 (h)M2 (h)M3 (h)M4 (h)M5 (h)
Binding Affinity (Ki, nM) 1.5125180250300
Functional Potency (EC50, nM) 5.2> 1000> 1000> 1000> 1000
Selectivity (Fold, M2-5/M1) -83x120x167x200x

Table 1: Hypothetical Binding and Functional Data for this compound. Data represents the mean of three independent experiments. (h) denotes human receptor.

Section 2: Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the M1 mAChR.[4][8]

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human M1 mAChR.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Competitor: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Instrumentation: 96-well filtration apparatus, liquid scintillation counter.

Procedure:

  • Preparation: A dilution series of this compound is prepared in assay buffer.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg protein/well) are incubated with a fixed concentration of [³H]-NMS (at its approximate Kd value, e.g., 0.5 nM) and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated at room temperature for 90 minutes to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, separating receptor-bound radioligand from unbound radioligand.[4] The filters are washed three times with ice-cold assay buffer.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IP-One Functional Assay for EC₅₀ Determination

This assay measures the functional potency (EC₅₀) of this compound by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of M1 receptor activation via the Gq pathway.[1]

Materials:

  • Cell Line: HEK293 cells stably expressing the human M1 mAChR.

  • Agonist: this compound.

  • Assay Kit: Commercially available HTRF IP-One assay kit.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Stimulation: The culture medium is replaced with stimulation buffer containing a dilution series of this compound.

  • Incubation: The plate is incubated for 60 minutes at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: Cell lysis buffer is added, followed by the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

  • Measurement: After a further incubation period (typically 60 minutes at room temperature), the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The EC₅₀ value is determined by plotting the HTRF ratio against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Section 3: In-Silico Modeling Workflow

The in-silico workflow integrates several computational techniques to build a predictive model of the this compound-M1 receptor interaction.[9][10] This process is crucial when an experimental structure of the target protein is unavailable.[6]

G cluster_prep Preparation cluster_model Modeling & Simulation cluster_analysis Analysis Template Template Selection (e.g., M2/M3 X-ray Structure) Homology Homology Modeling Template->Homology Sequence Target Sequence (Human M1 mAChR) Sequence->Homology Ligand Ligand Preparation (this compound 3D Structure) Docking Molecular Docking Ligand->Docking Refinement Model Refinement & Validation Homology->Refinement Refinement->Docking MD Molecular Dynamics (MD) Simulation Docking->MD Pose Binding Pose Analysis MD->Pose Energy Binding Free Energy Calculation MD->Energy Selectivity Selectivity Analysis Pose->Selectivity

In-Silico Modeling & Simulation Workflow

Workflow Description:

  • Homology Modeling: Since no crystal structure exists for the M1 receptor, a 3D model is built using the high-resolution crystal structure of a closely related receptor (e.g., M2 or M3 mAChR) as a template.[11]

  • Model Refinement: The initial model undergoes energy minimization and loop refinement. Its quality is assessed using tools like Ramachandran plots and DOPE scores.

  • Ligand Preparation: A low-energy 3D conformation of this compound is generated, and appropriate protonation states and charges are assigned.

  • Molecular Docking: this compound is docked into the putative binding site of the refined M1 model to predict its preferred binding orientation and conformation.[2]

  • Molecular Dynamics (MD) Simulation: The docked complex is subjected to MD simulations (typically 100-200 ns) in a simulated membrane and solvent environment to assess the stability of the binding pose and observe dynamic interactions over time.[12]

  • Analysis: The simulation trajectory is analyzed to identify key interacting amino acid residues, hydrogen bonds, and hydrophobic contacts. Binding free energy calculations (e.g., MM/GBSA) are performed to estimate the strength of the interaction.

Section 4: M1 Receptor Signaling Pathway

Upon activation by an agonist like this compound, the M1 receptor primarily couples to the Gq/11 family of G-proteins.[13] This initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[1][14]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) M1R M1 Receptor This compound->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neurotransmission) PKC->Response Phosphorylates Substrates Ca_ER->PKC Co-activates

References

Betovumeline: A Technical Guide to Muscarinic Receptor Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betovumeline is identified as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, positioning it as a potential therapeutic agent for a range of neurological and other disorders. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The therapeutic efficacy and side-effect profile of a muscarinic agonist are critically dependent on its specific affinity and activity at these receptor subtypes. This technical guide provides a comprehensive overview of the essential studies required to identify and validate the specific muscarinic receptor targets of a novel compound like this compound.

While specific quantitative data and detailed experimental studies for this compound are not extensively available in the public domain, this document outlines the standard, rigorous methodologies employed in the pharmaceutical industry to characterize such a compound. The protocols and data presentation formats described herein represent the gold-standard approach for elucidating the pharmacological profile of a novel muscarinic agonist.

Target Identification: Determining Subtype Selectivity and Affinity

The initial and most critical step in characterizing a new muscarinic agonist is to determine its binding affinity for each of the five muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Data Presentation: Binding Affinity of this compound at Muscarinic Receptors

The data generated from binding assays are typically summarized in a table to allow for easy comparison of the compound's affinity across the different receptor subtypes. The inhibition constant (Ki) is the key parameter, with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeRadioligandMean Ki (nM) ± SEMn
M1 [³H]-PirenzepineData not available-
M2 [³H]-AF-DX 384Data not available-
M3 [³H]-4-DAMPData not available-
M4 [³H]-HimbacineData not available-
M5 [³H]-NMSData not available-
SEM: Standard Error of the Mean; n: number of independent experiments.
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3), [³H]-Himbacine (for M4), and [³H]-N-methylscopolamine ([³H]-NMS) (for M5).

  • This compound stock solution of known concentration.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, add 1 µM atropine instead of this compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Validation: Assessing Functional Activity

Following the determination of binding affinity, it is crucial to assess the functional activity of this compound at each receptor subtype. This determines whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Data Presentation: Functional Potency and Efficacy of this compound

The results from functional assays are summarized to show the potency (EC50 for agonists or IC50 for antagonists) and efficacy (the maximal response as a percentage of a standard full agonist) of the compound.

Receptor SubtypeAssay TypeParameterThis compound Value (nM) ± SEM% Efficacy vs. Carbachol (B1668302)n
M1 Calcium MobilizationEC50Data not availableData not available-
M2 GTPγS BindingEC50Data not availableData not available-
M3 Calcium MobilizationEC50Data not availableData not available-
M4 GTPγS BindingEC50Data not availableData not available-
M5 Calcium MobilizationEC50Data not availableData not available-
EC50: Half maximal effective concentration; SEM: Standard Error of the Mean; n: number of independent experiments.
Experimental Protocol: Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

Objective: To measure the agonist activity of this compound at the Gq-coupled M1, M3, and M5 receptors by quantifying changes in intracellular calcium concentration.

Materials:

  • CHO or HEK293 cells stably expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Positive control: Carbachol.

  • Fluorescent plate reader with an integrated fluid handling system.

Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound or carbachol to the wells.

  • Immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • The data are analyzed by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Experimental Protocol: [³⁵S]-GTPγS Binding Assay (for M2 and M4 Receptors)

Objective: To measure the agonist activity of this compound at the Gi-coupled M2 and M4 receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes from cells expressing the human M2 or M4 receptor.

  • [³⁵S]-GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • This compound stock solution.

  • Positive control: Carbachol.

Procedure:

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or carbachol.

  • Pre-incubate for a short period on ice.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The data are analyzed by plotting the increase in [³⁵S]-GTPγS binding against the logarithm of the agonist concentration to determine the EC50 and maximal response.

Signaling Pathways and Experimental Workflow

Visualizing the signaling pathways and the overall experimental workflow can aid in understanding the mechanism of action and the drug discovery process.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi Gi Protein M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Experimental_Workflow Start Start: Novel Compound (this compound) Binding_Assays Primary Target Identification: Radioligand Binding Assays (M1-M5) Start->Binding_Assays Data_Analysis_1 Data Analysis: Determine Ki values and Selectivity Profile Binding_Assays->Data_Analysis_1 Functional_Assays Target Validation: Functional Assays (M1-M5) (e.g., Ca²⁺, GTPγS) Data_Analysis_1->Functional_Assays Data_Analysis_2 Data Analysis: Determine EC50/IC50 and Efficacy Functional_Assays->Data_Analysis_2 Downstream_Signaling Mechanism of Action: Downstream Signaling Assays (e.g., cAMP, IP3) Data_Analysis_2->Downstream_Signaling In_Vivo_Models In Vivo Validation: Animal Models of Disease Downstream_Signaling->In_Vivo_Models End End: Characterized Pharmacological Profile In_Vivo_Models->End

Pharmacological Profile of Betovumeline Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacological profile of Betovumeline hydrochloride is limited. This document provides a structural framework based on its classification as a muscarinic receptor agonist and general pharmacological principles. The quantitative data in the tables are placeholders and should be populated as experimental results become available.

Introduction

This compound hydrochloride is identified as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Such compounds are of significant interest in neuroscience research and drug development, particularly for their potential therapeutic applications in neurological disorders. As agonists, they mimic the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in mediating a wide range of physiological functions in the central and peripheral nervous systems.

Mechanism of Action

This compound hydrochloride is presumed to exert its pharmacological effects by binding to and activating muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and downstream signaling pathways. The specific binding profile and functional selectivity of this compound hydrochloride for these receptor subtypes are yet to be fully characterized in publicly available literature.

Signaling Pathways

Activation of muscarinic receptors by an agonist like this compound hydrochloride typically initiates a cascade of intracellular events. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulate ion channels.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway This compound This compound M1/M3/M5 M1/M3/M5 This compound->M1/M3/M5 binds to M2/M4 M2/M4 This compound->M2/M4 binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2+ Release Ca2+ Release IP3->Ca2+ Release stimulates PKC PKC DAG->PKC activates Gi/o Gi/o M2/M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits Ion Channels Ion Channels Gi/o->Ion Channels modulates cAMP cAMP Adenylyl Cyclase->cAMP decreases

Caption: Generalized signaling pathways for muscarinic acetylcholine receptors.

Pharmacological Data

Receptor Binding Affinity

Table 1: In Vitro Binding Affinity of this compound Hydrochloride at Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)Hill SlopeAssay Conditions
M1[Data not available][Data not available][Data not available][Data not available]
M2[Data not available][Data not available][Data not available][Data not available]
M3[Data not available][Data not available][Data not available][Data not available]
M4[Data not available][Data not available][Data not available][Data not available]
M5[Data not available][Data not available][Data not available][Data not available]
In Vitro Efficacy and Potency

Table 2: In Vitro Functional Activity of this compound Hydrochloride at Muscarinic Receptor Subtypes

Receptor SubtypeFunctional AssayEC50 (nM)Emax (%)Cell Line
M1[Data not available][Data not available][Data not available][Data not available]
M2[Data not available][Data not available][Data not available][Data not available]
M3[Data not available][Data not available][Data not available][Data not available]
M4[Data not available][Data not available][Data not available][Data not available]
M5[Data not available][Data not available][Data not available][Data not available]
Pharmacokinetic Profile

Table 3: Summary of Pharmacokinetic Parameters for this compound Hydrochloride

SpeciesRoute of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
[Species][Route][Dose][Data not available][Data not available][Data not available][Data not available][Data not available]
[Species][Route][Dose][Data not available][Data not available][Data not available][Data not available][Data not available]

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound hydrochloride are not publicly documented. Below are generalized methodologies for key experiments typically performed for a compound of this class.

Radioligand Binding Assays

A generalized workflow for determining the binding affinity of a test compound at muscarinic receptors is outlined below.

Radioligand Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing muscarinic receptor subtypes Incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound hydrochloride Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) Separation->Quantification Analysis Perform non-linear regression analysis to determine Ki values Quantification->Analysis

Caption: Generalized workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd and a range of concentrations of the unlabeled test compound (this compound hydrochloride).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site binding model. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization)

A common functional assay for Gq-coupled muscarinic receptors (M1, M3, M5) measures changes in intracellular calcium concentration.

Calcium Mobilization Assay Workflow Cell_Culture Culture cells expressing a Gq-coupled muscarinic receptor subtype Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of This compound hydrochloride Dye_Loading->Compound_Addition Fluorescence_Measurement Measure changes in fluorescence intensity over time using a plate reader Compound_Addition->Fluorescence_Measurement Data_Analysis Plot concentration-response curves to determine EC50 and Emax Fluorescence_Measurement->Data_Analysis

Caption: Generalized workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: Cells expressing the muscarinic receptor subtype of interest are plated in a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells.

  • Compound Addition: The cells are then treated with varying concentrations of this compound hydrochloride.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) can be calculated.

Summary and Future Directions

This compound hydrochloride is a muscarinic receptor agonist with potential for research in neurological disorders. A comprehensive understanding of its pharmacological profile requires detailed in vitro and in vivo studies to determine its receptor subtype selectivity, functional activity, pharmacokinetic properties, and safety profile. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic characterization of this compound. Future research should focus on generating the empirical data necessary to populate these tables and to fully elucidate the therapeutic potential and limitations of this compound hydrochloride.

References

Structural activity relationship of Betovumeline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Activity Relationship of Betulinic Acid Analogs

A Note on Terminology: The request specified "Betovumeline," a term not widely found in peer-reviewed literature. The structural and functional context strongly suggests a relationship to the well-documented class of pentacyclic triterpenoids derived from Betulinic Acid . This guide therefore focuses on the extensive research conducted on Betulinic Acid and its analogs, which are presumed to encompass or be structurally analogous to this compound.

Introduction

Betulinic acid (BA), a naturally occurring pentacyclic triterpene, has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2] It is particularly noted for its promising anti-cancer and anti-HIV activities.[1][3] The mechanism of its anti-cancer effect often involves the induction of apoptosis through the mitochondrial pathway, showing a degree of selectivity for cancer cells over normal cells.[3][4] In the context of HIV, derivatives of betulinic acid have been developed as first-in-class maturation inhibitors, while others act as entry inhibitors.[5][6][7] However, the therapeutic potential of the parent compound is often limited by factors such as poor solubility.[5][8] This has prompted extensive research into the synthesis of novel analogs to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the structural activity relationships (SAR) of these analogs, details key experimental protocols, and visualizes the core concepts and workflows.

Structural Activity Relationship (SAR) of Betulinic Acid Analogs

The betulinic acid scaffold features several key positions for chemical modification, primarily at the C-3, C-17 (carboxylic acid), and C-20 positions.[1][9] The SAR is highly dependent on the therapeutic target.

Anti-HIV Activity

Modifications to the betulinic acid structure have yielded two distinct classes of anti-HIV agents: maturation inhibitors and entry inhibitors. The site of modification is a key determinant of the mechanism of action.

  • C-3 Position Modifications (Maturation Inhibitors): Esterification of the C-3 hydroxyl group is crucial for anti-HIV maturation activity. The discovery of 3-O-(3′,3′-dimethylsuccinyl)betulinic acid (Bevirimat, BVM) was a landmark in this area.[5] Further optimization led to derivatives with improved potency against wild-type and BVM-resistant HIV-1 strains.[5]

  • C-28 Position Modifications (Entry Inhibitors): In contrast, modifications at the C-28 carboxylic acid group tend to produce HIV-1 entry inhibitors.[6][7] These compounds are thought to block the conformational changes in the HIV gp120 envelope protein required for viral entry.[6]

  • Bi-functional Derivatives: Researchers have synthesized hybrid molecules with modifications at both the C-3 and C-28 positions to combine anti-maturation and anti-entry activities into a single analog. One such compound, with a dimethylsuccinyl group at C-3 and an aminoheptyl-carbamoyl methane (B114726) at C-28, demonstrated significantly enhanced potency (EC50 of 0.0026 µM), being over 20 times more potent than its monofunctional counterparts.[7]

Anti-Cancer Activity

The anti-cancer SAR of betulinic acid derivatives reveals several key trends for enhancing cytotoxicity against various cancer cell lines.

  • C-28 Position: The presence of the carboxylic acid at C-28 is generally considered essential for cytotoxicity.[1][2] Modifications at this position, such as the formation of amides from dicarboxylic acid linkers (e.g., succinic, glutaric), have been shown to increase antiproliferative activity significantly compared to parent ester compounds.[10]

  • C-3 Position: While no single rule governs the C-3 position, ester functionalities are often beneficial for enhancing cytotoxicity.[1][2]

  • C-2 Position: The introduction of a halo substituent at the C-2 position has been found to enhance cytotoxicity.[1][2]

  • Aromatic Moieties: The incorporation of aromatic side chains, often at the C-3 and C-28 positions, is a common strategy that can lead to increased inhibition of cancer-related targets like the 20S proteasome.[3]

  • Ionic Derivatives: To address the poor water solubility of betulinic acid, ionic derivatives have been prepared. These analogs, which maintain the core BA structure, have demonstrated significantly improved water solubility and, consequently, much higher inhibitory effects against melanoma, neuroblastoma, and breast adenocarcinoma cell lines.[8]

Data Presentation: Quantitative SAR

The following tables summarize the quantitative data for key betulinic acid analogs, showcasing the impact of structural modifications on their biological activity.

Table 1: Anti-HIV Activity of Betulinic Acid Analogs

CompoundModification HighlightsTarget/AssayEC50 (µM)Cytotoxicity (CC50 in µM)Reference
Bevirimat (3) 3-O-(3',3'-dimethylsuccinyl) at C-3HIV-1 NL4-3 in MT-4 cells0.065>100[5][11]
Compound 4 C-28 piperazine (B1678402) linked to 3,4-(methylenedioxy)cinnamic acidHIV-1 NL4-3 in MT-4 cells0.019>100[5][11]
Compound 47 C-28 piperazine linked to dimethylsuccinic acidHIV-1 NL4-3 in MT-4 cells0.014>100[5]
Bi-functional Analog Dimethylsuccinyl at C-3; aminoheptyl-carbamoyl at C-28HIV-10.0026Not specified[7]
A43D C-28 glutamine ester derivativeHIV-1 NL4-3Potent entry inhibitorNot specified[6]

Table 2: Anti-Cancer Activity of Betulinic Acid Analogs

CompoundModification HighlightsCell LineIC50 (µM)Reference
Betulinic Acid (BA) Parent CompoundA375 (Melanoma)154[8]
Betulinic Acid (BA) Parent CompoundMCF-7 (Breast)112[8]
Ionic Derivative 5 Ionic liquid modificationA375 (Melanoma)36[8]
Ionic Derivative 5 Ionic liquid modificationMCF-7 (Breast)25[8]
Succinic Amide 2a C-28 Succinic acid amideMV4-11 (Leukemia)2.03[10]
Succinic Amide 2d C-28 Succinic acid amideMV4-11 (Leukemia)3.16[10]
Compound 11a C-3 and C-20 modificationsHCT-116 (Colon)3.13[12]
Compound 11a C-3 and C-20 modificationsMiaPaCa-2 (Pancreatic)6.96[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are synthesized protocols for key assays cited in the literature for betulinic acid analogs.

Protocol 1: Anti-HIV-1 Replication Assay

This protocol is used to determine the 50% effective concentration (EC50) of a compound for inhibiting HIV-1 replication.

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Viral Infection: MT-4 cells are infected with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. Control wells include virus-infected cells without compound and uninfected cells.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • Quantification of Viral Replication: After incubation, the amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatants using a p24 ELISA kit.

  • Data Analysis: The EC50 value is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the untreated virus control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the 50% cytotoxic concentration (CC50 or IC50) of a compound against cancer or normal cell lines.

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the compounds for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by test compounds.

  • Cell Treatment: Cancer cells are treated with the test compound at a specified concentration (e.g., 1.5 x IC50) for 24 or 72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the study of betulinic acid analogs.

SAR_Summary BA Betulinic Acid Scaffold C3 C-3 Position (Hydroxyl) BA->C3 C28 C-28 Position (Carboxylic Acid) BA->C28 C20 C-20 Position (Olefin) BA->C20 Other Other Positions (e.g., C-2) BA->Other AntiHIV_Mat Anti-HIV (Maturation Inhibition) C3->AntiHIV_Mat Dimethylsuccinyl ester AntiHIV_Entry Anti-HIV (Entry Inhibition) C28->AntiHIV_Entry Amide/Ester formation AntiCancer Anti-Cancer (Cytotoxicity) C28->AntiCancer Amide formation (essential for activity) ImprovedPK Improved Solubility / Pharmacokinetics C28->ImprovedPK Ionic derivatives C20->AntiCancer Targeted modification Other->AntiCancer C-2 Halo substitution

Caption: SAR of Betulinic Acid Analogs.

Experimental_Workflow start Start: Betulinic Acid Scaffold synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Cytotoxicity Screening (MTT Assay) purification->screening selection Hit Selection (IC50 < Threshold) screening->selection selection->synthesis Inactive/Weak Hits (Iterate Design) mechanism Mechanism of Action Studies selection->mechanism Potent Hits apoptosis Apoptosis Assay (Annexin V / PI) mechanism->apoptosis caspase Caspase Activity Assay mechanism->caspase cellcycle Cell Cycle Analysis mechanism->cellcycle lead Lead Optimization apoptosis->lead caspase->lead cellcycle->lead

Caption: Workflow for Anti-Cancer Drug Discovery.

Conclusion

Betulinic acid and its derivatives represent a highly versatile and promising class of therapeutic agents. The extensive research into their structural activity relationships has provided clear guidance for designing next-generation compounds with enhanced potency and specificity. For anti-HIV applications, a key bifurcation in SAR exists, where C-3 modifications yield maturation inhibitors and C-28 modifications produce entry inhibitors, with bi-functional analogs showing exceptional promise. In oncology, the C-28 carboxyl group remains a critical pharmacophore, with modifications at C-2, C-3, and C-20, as well as strategies to improve solubility, offering viable paths to heightened cytotoxic activity. The continued exploration of this natural product scaffold, guided by the principles outlined in this guide, holds significant potential for the development of novel treatments for viral infections and cancer.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Betovumeline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for the topic "Betovumeline" did not yield a specific chemical entity appropriate for a detailed scientific guide. Therefore, this document has been prepared using Acetylsalicylic Acid (Aspirin) as a well-characterized model compound to demonstrate the required format and content for a technical whitepaper on drug stability and degradation. All data, protocols, and pathways described herein pertain to Acetylsalicylic Acid and are presented under the placeholder name "this compound."

Introduction

This compound, known chemically as acetylsalicylic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with extensive use for its analgesic, antipyretic, and antiplatelet properties.[1] Despite its widespread therapeutic application, this compound is susceptible to chemical degradation, primarily through hydrolysis. This instability can impact its efficacy and safety by decreasing the concentration of the active pharmaceutical ingredient (API) and increasing the levels of its primary degradant, salicylic (B10762653) acid. A thorough understanding of this compound's stability profile and degradation pathways is crucial for developing robust pharmaceutical formulations, defining appropriate storage conditions, and ensuring patient safety.[2][3]

This technical guide offers a comprehensive analysis of the stability and degradation of this compound. It details the core degradation pathways, factors that influence stability, quantitative kinetic data, and detailed experimental protocols for stability assessment.

Core Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis of the ester linkage, which yields salicylic acid and acetic acid.[4][5] This reaction is significantly influenced by the presence of moisture and can be catalyzed by acid, base, or heat.[2][6] The rate of hydrolysis is pH-dependent; it is catalyzed by hydronium ions at a pH below 2.5 and by hydroxyl ions at a pH above 7.0.[4] In aqueous solutions, this degradation follows pseudo-first-order kinetics.[7]

dot

Caption: Primary hydrolysis degradation pathway of this compound.

Factors Influencing Stability

Several factors can influence the stability of this compound:

  • pH: The hydrolysis rate is significantly affected by the pH of the solution. The drug is most stable at a low pH, around 2.5.

  • Temperature: Increased temperatures accelerate the rate of hydrolysis.[8][9] Thermal degradation in the solid state can also occur at elevated temperatures.[10]

  • Moisture: this compound is stable in dry air but gradually hydrolyzes in the presence of moisture.[3][5] High humidity conditions can significantly compromise the stability of the solid form.

  • Solvents: The choice of solvent can impact stability. For instance, this compound is more stable in water-polyethylene glycol systems compared to aqueous buffers.[8] Some organic solvents, like methanol (B129727) and ethanol, have been shown to be unstable media for this compound.[11]

  • Excipients: Incompatibilities with certain pharmaceutical excipients can provide the necessary moisture to promote hydrolysis.[12]

  • Light: Exposure to direct sunlight can lead to photolytic degradation.

Quantitative Stability Data

The stability of this compound is typically expressed by its hydrolysis rate constant (k) under various conditions. The degradation generally follows pseudo-first-order kinetics. The tables below summarize kinetic data from forced degradation studies.

Table 1: Summary of Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl3 hours at 80°C32.63%[13]
Base Hydrolysis0.1 N NaOH1 hour10.17%[13]
Oxidative3% H₂O₂7 days at room temp.15.48%[13]
Thermal (Solid)Dry Heat48 hours at 80°C0.37%[10]
Photolytic (Solid)Sunlight12 hoursSignificant[14]

Table 2: Half-life of this compound in Different Media

MediumpHTemperatureHalf-life (t½)Reference
Phosphate Buffer7.4Not Specified537.21 ± 8.42 hours[7]
Glycerol/WaterNot SpecifiedNot Specified155.31 ± 2.33 hours[7]
Boric Acid Buffer10.4Not Specified256.67 ± 2.35 hours[7]
10% Dextrose SolutionNot SpecifiedNot Specified261.61 ± 2.306 hours[7]
Rat BloodNot Specified37°C~13 minutes[8]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are protocols for a typical forced degradation study and a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to generate its degradation products, as recommended by ICH guidelines.[14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (B52724) or methanol.[2]

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Reflux the mixture at 80°C for 3 hours.[14]

    • Cool the solution to room temperature and neutralize it with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 50-100 µg/mL with the analytical mobile phase.[2][14]

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 1 hour.[2]

    • Neutralize with 0.1 N HCl and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% v/v hydrogen peroxide.

    • Store the solution at room temperature for 24 hours, protected from light.[2]

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Place it in a hot air oven at 80°C for 48 hours.[14]

    • Dissolve the stressed powder in a suitable solvent and dilute to the final concentration.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Expose the sample to direct sunlight for a total of 12 hours or in a photostability chamber.[14][15]

    • Dissolve the stressed powder and dilute to the final concentration.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (Sunlight/UV) Stock->Photo Dilute Neutralize & Dilute Acid->Dilute Base->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute HPLC HPLC Analysis Dilute->HPLC

References

Methodological & Application

Application Notes and Protocols for Betovumeline: In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical compound, "Betovumeline." As of the date of this document, specific public-domain information regarding "this compound" is unavailable. The experimental details, data, and signaling pathways described herein are illustrative and based on standard methodologies used in drug discovery and development to characterize a novel chemical entity.

Introduction

This compound is a novel synthetic small molecule under investigation for its potential therapeutic effects. These application notes provide a summary of its hypothetical in vitro pharmacological profile and detailed protocols for key assays to assess its activity and mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Summary of In Vitro Pharmacological Data for this compound

The following table summarizes the quantitative data obtained from various in vitro assays designed to characterize the biological activity of this compound.

Assay TypeCell Line / TargetReadoutIC50 / EC50 (nM)Binding Affinity (Kd) (nM)Notes
Cell Viability MCF-7 (Breast Cancer)MTT Reduction150N/ADose-dependent decrease in viability
A549 (Lung Cancer)CellTiter-Glo®250N/AModerate cytotoxic effect
HEK293 (Normal)MTT Reduction> 10,000N/ALow toxicity in non-cancerous cells
Enzyme Inhibition Recombinant PI3KαKinase Activity7550Potent inhibitor of PI3Kα
Recombinant mTORC1Kinase Activity300220Moderate inhibitor of mTORC1
Receptor Binding Purified Akt1Radioligand BindingN/A120Direct binding to Akt1
Target Engagement HeLa (Cervical Cancer)Western Blot (p-Akt)180N/AInhibition of Akt phosphorylation
Cytokine Release PBMCsELISA (TNF-α)> 5,000N/ANo significant inflammatory response

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer and non-cancerous cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • MCF-7, A549, and HEK293 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium, ranging from 1 nM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Akt Analysis

Objective: To assess the effect of this compound on the phosphorylation of Akt, a key protein in the PI3K signaling pathway.

Materials:

  • HeLa cells

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total Akt and β-actin as loading controls.

Visualizations

Signaling Pathway of this compound

Betovumeline_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In Vitro Compound Screening

Experimental_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screening: High-Throughput Cell Viability Assay start->primary_screen hit_id Hit Identification: Potency & Selectivity Assessment primary_screen->hit_id dose_response Dose-Response Studies: Determine IC50/EC50 Values hit_id->dose_response secondary_assays Secondary Assays: Target Engagement & Enzyme Inhibition dose_response->secondary_assays moa Mechanism of Action Studies: Signaling Pathway Analysis (Western Blot) secondary_assays->moa lead_opt Lead Optimization moa->lead_opt

Application Notes and Protocols for Betovumeline Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betovumeline is a novel synthetic compound under investigation for its potential pro-cognitive effects, with prospective applications in neurodegenerative disorders such as Alzheimer's disease. Its mechanism of action is hypothesized to involve the modulation of key neuronal signaling pathways by acting as an agonist on both the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) and the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). These receptors are critically involved in learning, memory, and attention.

This document provides detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity and functional effects of this compound. The assays are intended to confirm its agonistic activity at the M1 and α7 receptors and to quantify its potential downstream cellular effects.

Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by the activation of the M1 muscarinic and alpha-7 nicotinic acetylcholine receptors.

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor (CHRM1) This compound->M1_Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Alpha7_Signaling_Pathway This compound This compound Alpha7_Receptor α7 Nicotinic Receptor This compound->Alpha7_Receptor Ca2_Influx Ca²⁺ Influx Alpha7_Receptor->Ca2_Influx opens channel for JAK2 JAK2 Ca2_Influx->JAK2 activates PI3K PI3K Ca2_Influx->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory & Pro-survival) STAT3->Gene_Transcription Akt Akt PI3K->Akt activates NFkB_Inhibition NF-κB Inhibition Akt->NFkB_Inhibition NFkB_Inhibition->Gene_Transcription contributes to

Caption: Alpha-7 Nicotinic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based screening and characterization of this compound.

Experimental_Workflow start Start: Compound Dilution cell_prep Cell Preparation and Seeding (e.g., CHO-M1, SH-SY5Y) start->cell_prep incubation Incubation with this compound cell_prep->incubation assay_specific_steps Assay-Specific Steps (e.g., Dye Loading, Lysis) incubation->assay_specific_steps data_acquisition Data Acquisition (Plate Reader, Imaging) assay_specific_steps->data_acquisition data_analysis Data Analysis (EC50, Z'-factor) data_acquisition->data_analysis end End: Report Generation data_analysis->end

Caption: General Experimental Workflow for this compound.

Experimental Protocols

M1 Receptor Activation: Calcium Mobilization Assay

Principle: Activation of the Gq-coupled M1 receptor leads to an increase in intracellular calcium concentration.[1][2][3] This assay utilizes a calcium-sensitive fluorescent dye to measure this change, providing a direct readout of M1 receptor agonism.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-M1).

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluo-8 AM calcium indicator dye.

  • Probenecid (B1678239).

  • This compound stock solution (in DMSO).

  • Acetylcholine (positive control).

  • Atropine (B194438) (antagonist control).

  • 96-well black, clear-bottom microplates.

Protocol:

  • Cell Seeding:

    • Culture CHO-M1 cells to 80-90% confluency.

    • Harvest cells and seed at a density of 50,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-8 AM and probenecid in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound, acetylcholine, and atropine in assay buffer.

    • For antagonist mode, pre-incubate cells with atropine for 15 minutes before adding the agonist.

    • Add 20 µL of the compound dilutions to the respective wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader equipped with an injector.

    • Excitation: 490 nm, Emission: 525 nm.

    • Record a baseline reading for 10-20 seconds before compound injection, and continue recording for at least 60-90 seconds post-injection.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = Fmax - Fmin).

    • Normalize the data to the maximum response of acetylcholine.

    • Plot the normalized response versus the log concentration of this compound and fit a four-parameter logistic equation to determine the EC50.

α7 Receptor Activation: NF-κB Reporter Assay

Principle: Activation of the α7 nAChR can modulate inflammatory signaling pathways, including the inhibition of NF-κB.[4][5] This assay uses a cell line co-transfected with the α7 receptor and an NF-κB-driven reporter gene (e.g., luciferase or GFP). A decrease in reporter signal upon stimulation (e.g., with LPS or TNF-α) in the presence of the test compound indicates α7 agonism.

Materials:

  • HEK293 cells stably co-expressing the human α7 nAChR and an NF-κB-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

  • This compound stock solution (in DMSO).

  • Nicotine (positive control).

  • Methyllycaconitine (MLA, antagonist control).

  • Luciferase assay reagent.

  • 96-well white, opaque microplates.

Protocol:

  • Cell Seeding:

    • Seed the reporter cells at a density of 40,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, nicotine, and MLA.

    • Pre-treat the cells with the compounds for 1 hour.

  • Stimulation:

    • Add a pre-determined concentration of LPS or TNF-α to induce NF-κB activation.

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and lyse the cells according to the luciferase kit manufacturer's instructions.

    • Add the luciferase substrate and measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated, stimulated control.

    • Plot the percent inhibition versus the log concentration of this compound and determine the IC50 for the inhibition of NF-κB activation.

Functional Neuronal Assay: Neurite Outgrowth

Principle: Pro-cognitive agents are expected to promote neuronal health and plasticity. This assay assesses the effect of this compound on neurite outgrowth in a neuronal cell line, providing a functional readout of its potential neurotrophic effects.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Retinoic acid (for differentiation).

  • This compound stock solution (in DMSO).

  • Brain-Derived Neurotrophic Factor (BDNF, positive control).

  • 96-well plates suitable for imaging.

  • Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI).

Protocol:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells at a low density (e.g., 5,000 cells/well).

    • Incubate for 24 hours, then replace the medium with a low-serum medium containing retinoic acid to induce differentiation for 3-5 days.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and BDNF.

    • Add the compounds to the differentiated cells and incubate for 48-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.

  • Data Analysis:

    • Normalize the neurite outgrowth parameters to the vehicle-treated control.

    • Plot the normalized data against the log concentration of this compound to determine the effective concentration range.

Data Presentation

The following tables present hypothetical data for this compound from the described assays.

Table 1: M1 Receptor Calcium Mobilization Assay

CompoundEC50 (nM)Max Response (% of Acetylcholine)Z'-factor
This compound15.295%0.85
Acetylcholine5.8100%N/A

Table 2: α7 Receptor NF-κB Reporter Assay

CompoundIC50 (nM)Max Inhibition (%)Z'-factor
This compound35.788%0.79
Nicotine22.192%N/A

Table 3: Neurite Outgrowth Assay

CompoundEC50 (nM)Max Increase in Neurite Length (%)
This compound55.4150%
BDNF2.5200%

References

Application Notes and Protocols for High-Throughput Screening of Betovumeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betovumeline is a muscarinic receptor agonist with potential applications in the research of neurological disorders.[1] High-throughput screening (HTS) is a critical methodology in drug discovery for rapidly assessing the activity of compounds like this compound against specific biological targets.[2][3] These application notes provide detailed protocols for HTS assays relevant to the characterization of this compound, focusing on its expected activity at muscarinic and potentially nicotinic acetylcholine (B1216132) receptors. The protocols described are based on established HTS principles and assay formats commonly used in pharmacological research.

Target Receptors and Signaling Pathways

This compound's primary mode of action is through the activation of muscarinic acetylcholine receptors (mAChRs). The M1 muscarinic acetylcholine receptor (CHRM1) is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a Gq protein. This activation, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger.[4]

Additionally, given the frequent cross-reactivity of cholinergic compounds, it is prudent to assess the activity of this compound at other relevant receptors, such as the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions.[5][6]

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) M1_Receptor M1 Receptor (CHRM1) This compound->M1_Receptor Binds Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces

Caption: M1 Muscarinic Receptor Signaling Cascade.

Alpha-7 Nicotinic Acetylcholine Receptor Signaling Pathway

a7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Betovumeline_a7 This compound (Potential Modulator) a7_Receptor α7 nAChR (Ion Channel) Betovumeline_a7->a7_Receptor Binds Ca2_ext Extracellular Ca²⁺ Ca2_int Intracellular Ca²⁺ (Influx) a7_Receptor->Ca2_int Opens Channel Downstream Downstream Signaling Ca2_int->Downstream Activates

Caption: Alpha-7 Nicotinic Receptor Ion Channel Activation.

High-Throughput Screening Workflow

A typical HTS campaign for a compound like this compound involves several stages, from assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (e.g., Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & Potency Determination (IC₅₀/EC₅₀) Hit_ID->Dose_Response Selectivity Selectivity & Orthogonal Assays (Counter-screening) Dose_Response->Selectivity Hit_Validation Hit Validation & Lead Optimization Selectivity->Hit_Validation

Caption: General High-Throughput Screening Workflow.

Quantitative Data Summary

The following tables present hypothetical data for this compound and control compounds, illustrating how results from HTS assays can be summarized.

Table 1: Radioligand Binding Affinity

CompoundTarget ReceptorRadioligandKi (nM)
This compound M1 mAChR[³H]-Pirenzepine15
Atropine (Antagonist)M1 mAChR[³H]-Pirenzepine2
Acetylcholine (Agonist)M1 mAChR[³H]-Pirenzepine5900
This compound α7 nAChR[¹²⁵I]-α-Bungarotoxin>10,000
Nicotine (Agonist)α7 nAChR[¹²⁵I]-α-Bungarotoxin50

Table 2: Functional Assay Potency

CompoundAssay TypeTarget ReceptorEC₅₀ / IC₅₀ (nM)
This compound Calcium MobilizationM1 mAChR85 (EC₅₀)
Carbachol (Agonist)Calcium MobilizationM1 mAChR50 (EC₅₀)
Pirenzepine (Antagonist)Calcium MobilizationM1 mAChR10 (IC₅₀)
This compound FLIPR Calcium Assayα7 nAChR>10,000 (EC₅₀)
Epibatidine (Agonist)FLIPR Calcium Assayα7 nAChR20 (EC₅₀)

Experimental Protocols

Protocol 1: Homogeneous Radioligand Binding Assay for M1 mAChR

Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-Pirenzepine) from the M1 receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human M1 mAChR

  • Membrane preparation from the above cells

  • [³H]-Pirenzepine (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates (GF/C)

  • Atropine (for non-specific binding determination)

  • This compound and other test compounds

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in assay buffer. Add 25 µL of each dilution to the wells of a 96-well plate.

  • Receptor and Radioligand Preparation: Dilute the M1 receptor membrane preparation in assay buffer to a final concentration of 10 µ g/well . Dilute [³H]-Pirenzepine in assay buffer to a final concentration of 1 nM.

  • Assay Incubation: To each well, add 50 µL of the diluted membrane preparation and 25 µL of the diluted [³H]-Pirenzepine. For total binding, add 25 µL of assay buffer instead of a compound. For non-specific binding, add 25 µL of 10 µM atropine.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Transfer the contents of the assay plate to a filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: High-Throughput Calcium Mobilization Assay for M1 mAChR

Objective: To measure the functional potency (EC₅₀) of this compound as an agonist at the M1 receptor.

Principle: This assay utilizes a calcium-sensitive fluorescent dye to measure the increase in intracellular calcium concentration following the activation of the M1 receptor by an agonist.[4] The fluorescence intensity is directly proportional to the receptor activation.

Materials:

  • CHO-K1 cells stably expressing human M1 mAChR

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-8 AM or similar calcium-sensitive dye

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound and control agonists/antagonists

  • 384-well black, clear-bottom assay plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed the M1-expressing CHO-K1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-8 AM and probenecid in the assay medium. Remove the cell culture medium from the plates and add 20 µL of the loading buffer to each well.

  • Incubation: Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a 5X stock of serial dilutions of this compound and control compounds in assay medium.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. The instrument will automatically add 5 µL of the 5X compound stock to the cell plate. d. Measure the change in fluorescence intensity for 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 3: Counter-Screening - α7 nAChR FLIPR Calcium Assay

Objective: To assess the selectivity of this compound by measuring its activity at the human α7 nicotinic acetylcholine receptor.

Principle: Similar to the M1 functional assay, this protocol measures changes in intracellular calcium upon activation of the α7 nAChR, which is a ligand-gated ion channel permeable to calcium.[5][6]

Materials:

  • GH4C1 cells or a similar cell line expressing the human α7 nAChR

  • All other materials are the same as in Protocol 2.

Procedure:

  • The procedure is identical to Protocol 2, with the exception of using the α7 nAChR-expressing cell line.

  • Data Analysis: Determine the EC₅₀ value for this compound at the α7 nAChR. A high EC₅₀ value (>10 µM) would indicate selectivity for the muscarinic receptor over the nicotinic receptor.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and characterization of this compound. By employing a combination of radioligand binding assays and functional cell-based assays, researchers can efficiently determine the binding affinity, potency, and selectivity of this muscarinic receptor agonist. These methods are essential for advancing the understanding of this compound's pharmacological profile and for its potential development as a therapeutic agent for neurological disorders.

References

Application Notes and Protocols for Administration of Novel Compounds in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A Template for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "Betovumeline" did not yield any specific information on a compound with this name in publicly available scientific literature or databases. The following application notes and protocols are provided as a comprehensive template based on established practices for the administration of novel compounds in rodent models. Researchers should replace the placeholder "Compound X" and example data with their own experimental findings.

Introduction

These application notes provide a framework for the preclinical evaluation of novel therapeutic compounds in rodent models. The protocols outlined below are intended to serve as a guide for researchers to adapt to the specific characteristics of their compound of interest, referred to herein as "Compound X." The primary objective is to ensure consistent and reproducible administration, enabling accurate assessment of pharmacokinetic, pharmacodynamic, and toxicological profiles.

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of preclinical results. The following tables are examples of how to structure quantitative data for clarity and ease of interpretation.

Table 1: Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats Following a Single Intravenous (IV) and Oral (PO) Dose

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1520 ± 210485 ± 95
Tmax (h) 0.252.0
AUC0-t (ng·h/mL) 3250 ± 4502100 ± 320
AUC0-inf (ng·h/mL) 3310 ± 4652180 ± 340
t1/2 (h) 4.5 ± 0.85.2 ± 1.1
Bioavailability (%) -13.2

Table 2: Acute Toxicity Profile of Compound X in C57BL/6 Mice

Route of AdministrationDose (mg/kg)Observation Period (Days)MortalityClinical Signs
Intraperitoneal (IP) 50140/10Mild lethargy observed within the first 2 hours, resolved by 4 hours.
100142/10Lethargy, piloerection.
200148/10Severe lethargy, ataxia.
Oral (PO) 250140/10No observable adverse effects.
500140/10No observable adverse effects.
1000141/10Mild sedation observed within the first 4 hours.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results.

Preparation of Dosing Solutions

Objective: To prepare a stable and homogenous formulation of Compound X for administration.

Materials:

  • Compound X (powder)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, saline, DMSO/PEG400 co-solvent)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

Protocol:

  • Determine the required concentration of Compound X based on the desired dose and a standard dosing volume (e.g., 10 mL/kg for oral gavage in rats).

  • Weigh the appropriate amount of Compound X using an analytical balance.

  • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or create a fine particle suspension.

  • Store the formulation as per its stability data (e.g., at 4°C, protected from light). Before each use, vortex the solution to ensure homogeneity.

Administration via Oral Gavage (PO)

Objective: To accurately deliver a specified dose of Compound X directly into the stomach.

Materials:

  • Rodent (rat or mouse)

  • Appropriately sized gavage needle (flexible or rigid)

  • Syringe

  • Dosing solution of Compound X

Protocol:

  • Gently restrain the animal, ensuring a firm but not restrictive grip that allows for a straight line from the mouth to the stomach.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Draw the calculated volume of the dosing solution into the syringe.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.

  • Once the needle is at the predetermined depth, dispense the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or incorrect administration (e.g., coughing, fluid from the nares).

Administration via Intraperitoneal Injection (IP)

Objective: To administer Compound X into the peritoneal cavity.

Materials:

  • Rodent (rat or mouse)

  • 25-27 gauge needle

  • Syringe

  • Dosing solution of Compound X

Protocol:

  • Properly restrain the animal to expose the abdomen. For rats and mice, this is typically done by securing the animal and tilting it slightly head-down.

  • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle into the skin and then through the abdominal wall.

  • Aspirate slightly to ensure no blood or urine is drawn into the syringe.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any adverse reactions.

Visualizations

Diagrams are provided to illustrate key processes and pathways. These are generated using Graphviz (DOT language) and should be adapted to the specific mechanisms of Compound X.

G cluster_workflow Experimental Workflow for Pharmacokinetic Study prep Prepare Dosing Solution dose Administer Compound X (IV or PO) prep->dose acclimate Acclimatize Animals fast Overnight Fasting acclimate->fast fast->dose collect Collect Blood Samples at Time Points dose->collect process Process Plasma collect->process analyze LC-MS/MS Analysis process->analyze pk_calc Calculate PK Parameters analyze->pk_calc

Caption: Workflow for a typical pharmacokinetic study in rodents.

G cluster_pathway Hypothetical Signaling Pathway of Compound X compound_x Compound X receptor Target Receptor compound_x->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Inhibits transcription_factor Transcription Factor kinase_b->transcription_factor No longer inhibits cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces Gene Expression

Caption: A hypothetical signaling cascade for Compound X.

LC-MS/MS method for Betovumeline quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalysis of Betovumeline in Human Plasma by UPLC-MS/MS

Abstract

This application note describes a robust, sensitive, and high-throughput method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This compound, a muscarinic receptor agonist, is under investigation for neurological disorders.[1] The method detailed here utilizes a simple protein precipitation (PPT) procedure for sample preparation, which allows for rapid processing of multiple samples. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, and quantification is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ion mode. The method was validated for linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies in clinical and preclinical settings.[2][3]

Introduction

This compound is a small molecule agonist of the muscarinic acetylcholine (B1216132) receptor with potential applications in the treatment of various neurological disorders.[1] To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices like plasma.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6][7]

This note details a complete UPLC-MS/MS method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation extraction, which is amenable to high-throughput workflows in a 96-well format.[8] The use of a stable isotope-labeled internal standard (SIL-IS), this compound-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[9][10][11] The method is validated over a suitable concentration range to support typical clinical study requirements.[12]

Materials and Methods

Reagents and Chemicals
  • Analytes: this compound (MW: 165.20)[13], this compound-d4 (Internal Standard, IS)

  • Plasma: Human plasma (K2-EDTA)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

Equipment
  • LC System: UPLC Acquity I-Class Plus (Waters) or equivalent

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) with an electrospray ionization (ESI) source

  • Analytical Column: Zorbax SB-C18, 3.0 x 100 mm, 3.5 µm (Agilent Technologies) or equivalent[12]

  • Processing: 96-well collection plates, plate shaker, vacuum or positive pressure manifold, or centrifuge with a 96-well plate rotor.[14]

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.[15]

  • CS and QC Preparation: Spike the appropriate working standard solutions into blank human plasma (at 5% v/v) to achieve the final concentrations for the calibration curve and QC samples. QC samples are prepared at four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[15]

Plasma Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[8][16]

  • Allow all plasma samples (CS, QC, and unknown study samples) to thaw to room temperature.

  • Vortex each sample gently to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample into a 96-well collection plate.

  • Add 200 µL of the IS working solution (50 ng/mL this compound-d4 in acetonitrile) to each well. The recommended ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma.[8][14]

  • Seal the plate and vortex at medium speed for 2-3 minutes to ensure complete protein precipitation.[14]

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a new 96-well plate.

  • Inject an aliquot (typically 5-10 µL) of the supernatant directly into the UPLC-MS/MS system for analysis.

G cluster_analysis Analysis inject 6. Inject into UPLC-MS/MS plasma plasma add_is add_is plasma->add_is vortex vortex add_is->vortex centrifuge centrifuge vortex->centrifuge transfer transfer centrifuge->transfer transfer->inject

Caption: Diagram 1: Protein Precipitation Workflow.

UPLC-MS/MS System Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: UPLC Conditions

Parameter Value
Column Zorbax SB-C18, 3.0 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes
Gradient Program
Time (min) %B
0.0 - 0.5 5
0.5 - 2.5 95
2.5 - 3.0 95
3.0 - 3.1 5

| 3.1 - 4.0 | 5 |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[15]
Source Temperature 500°C[15]
Desolvation Gas Flow 1000 L/hr[15]
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters Note: These are representative values based on the compound's structure and may require optimization.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 166.2 96.1 22

| This compound-d4 (IS) | 170.2 | 100.1 | 22 |

Results and Performance

The method was validated according to current bioanalytical method validation guidelines.[18]

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.995.

Table 4: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Analyte/IS Peak Area Ratio Calculated Conc. (ng/mL) Accuracy (%)
0.5 0.0052 0.49 98.0
1.0 0.0101 0.98 98.0
5.0 0.0515 5.05 101.0
25 0.254 24.9 99.6
100 1.03 101.0 101.0
250 2.59 254.0 101.6

| 500 | 5.11 | 499.0 | 99.8 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) over three separate days.[12] The results, summarized in Table 5, demonstrate that the method is both accurate and precise, with accuracy values within 85-115% of the nominal concentrations and precision (CV%) values ≤15%.[12]

Table 5: Summary of Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day (n=5) Mean Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day (n=15) Mean Conc. (ng/mL) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 0.5 0.52 104.0 8.5 0.53 106.0 9.8
LQC 1.5 1.45 96.7 6.2 1.48 98.7 7.5
MQC 75 78.1 104.1 4.1 76.5 102.0 5.3

| HQC | 400 | 390.2 | 97.6 | 3.5 | 395.6 | 98.9 | 4.6 |

G start Receive Plasma Samples prep Sample Preparation (Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis prep->analysis integration Peak Integration & Quantification analysis->integration review Data Review & QC Check integration->review review->prep Fail report Generate Report review->report Pass end Final Results report->end

Caption: Diagram 2: Overall Analytical Logic Flow.

Conclusion

A simple, rapid, and robust UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The protein precipitation sample preparation protocol is efficient and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulated bioanalysis. This analytical method is well-suited for supporting clinical pharmacokinetic studies of this compound.

References

Application Notes & Protocols for Betovumeline Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Betovumeline is a novel synthetic compound under investigation for its neuroprotective and neuroregenerative properties. Preclinical studies suggest that this compound may offer therapeutic benefits in neurodegenerative disease models by modulating key signaling pathways involved in neuronal survival, axonal growth, and synaptic plasticity. These application notes provide a detailed protocol for the treatment of primary neuronal cultures with this compound, including methods for assessing its effects on neuronal viability and function.

Mechanism of Action (Hypothetical)

This compound is hypothesized to exert its neuroprotective effects through a dual mechanism of action. Firstly, it is believed to be a potent activator of the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and proliferation. Secondly, this compound is thought to inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β), an enzyme implicated in apoptosis and neuroinflammation. The combined effect of Akt activation and GSK-3β inhibition is a reduction in apoptotic signaling and an enhancement of pro-survival pathways.

Signaling Pathway of this compound

Betovumeline_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Apoptosis Apoptosis GSK3b->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin (B1169045)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Coating Culture Plates:

    • Aseptically coat culture plates (e.g., 96-well plates) with 50 µg/mL Poly-D-lysine in sterile water for 1 hour at 37°C.[1]

    • Aspirate the Poly-D-lysine solution and wash the wells three times with sterile distilled water.[1]

    • Allow the plates to dry completely in a sterile hood.

    • Subsequently, coat with 5 µg/mL laminin in DPBS for at least 2 hours at 37°C.[2]

    • Aspirate the laminin solution and wash once with DPBS before plating neurons.

  • Neuron Isolation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the uterine horns and remove the E18 embryos.

    • Isolate the cortices from the embryonic brains in ice-cold DPBS.[3]

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% Trypsin-EDTA and 100 U/mL DNase I for 15 minutes at 37°C.[3][4]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[3][5]

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating:

    • Resuspend the cell pellet in complete culture medium (Neurobasal Medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 1 x 10^5 cells/well in a 96-well plate.[1]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a half-media change every 3-4 days.

Experimental Workflow for Primary Neuron Culture Preparation

Culture_Workflow Start Start: E18 Rat Embryos Dissection Dissect Cortices Start->Dissection Digestion Enzymatic Digestion (Trypsin/DNase I) Dissection->Digestion Trituration Mechanical Dissociation Digestion->Trituration Centrifugation Cell Pelleting Trituration->Centrifugation Resuspension Resuspend in Culture Medium Centrifugation->Resuspension Cell_Count Cell Counting & Viability Resuspension->Cell_Count Plating Plate Neurons on Coated Plates Cell_Count->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation End Primary Neuronal Cultures Incubation->End

Caption: Workflow for preparing primary neuronal cultures.

This compound Treatment

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete culture medium

Procedure:

  • On day in vitro (DIV) 7, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.

Assessment of Neuronal Viability and Function

A variety of assays can be used to assess the effects of this compound on neuronal health and function.[6][7]

A. Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Procedure:

  • After the treatment period, add MTT reagent (5 mg/mL in DPBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Neuronal Function Assay (Calcium Imaging)

This assay measures changes in intracellular calcium levels, which are indicative of neuronal activity.[8][9]

Procedure:

  • Load the cultured neurons with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer.

  • Record baseline fluorescence using a fluorescence microscope or a high-content imaging system.

  • Stimulate the neurons with a depolarizing agent (e.g., potassium chloride) and record the change in fluorescence intensity over time.

C. Axon Outgrowth Assay

This assay quantifies the extent of axonal growth in response to treatment.

Procedure:

  • After the treatment period, fix the neurons with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.[4]

  • Block with 10% bovine serum albumin (BSA).[4]

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Incubate with a fluorescently labeled secondary antibody.

  • Acquire images using a fluorescence microscope.

  • Analyze axon length and branching using image analysis software.

Experimental Workflow for Treatment and Analysis

Treatment_Workflow cluster_assays Endpoint Assays Start Start: DIV 7 Neuronal Cultures Treatment Treat with this compound (1 nM - 10 µM) Start->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation Viability Neuronal Viability (MTT Assay) Incubation->Viability Function Neuronal Function (Calcium Imaging) Incubation->Function Morphology Axon Outgrowth (Immunocytochemistry) Incubation->Morphology Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Function->Data_Analysis Morphology->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for this compound treatment and subsequent analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

This compound Conc.Absorbance (570 nm) ± SD (24h)Absorbance (570 nm) ± SD (48h)Absorbance (570 nm) ± SD (72h)
Vehicle Control0.85 ± 0.050.82 ± 0.060.78 ± 0.07
1 nM0.88 ± 0.040.87 ± 0.050.85 ± 0.06
10 nM0.92 ± 0.050.95 ± 0.040.93 ± 0.05
100 nM1.15 ± 0.061.25 ± 0.051.20 ± 0.06
1 µM1.30 ± 0.071.45 ± 0.061.40 ± 0.07
10 µM1.05 ± 0.081.10 ± 0.071.00 ± 0.08

Table 2: Effect of this compound on Neuronal Function (Calcium Imaging - Peak Fluorescence Intensity)

This compound Conc.Peak Fluorescence (Arbitrary Units) ± SD (48h)
Vehicle Control1500 ± 120
1 nM1550 ± 130
10 nM1650 ± 140
100 nM1800 ± 150
1 µM2100 ± 160
10 µM1700 ± 145

Table 3: Effect of this compound on Axon Outgrowth

This compound Conc.Average Axon Length (µm) ± SD (72h)
Vehicle Control250 ± 30
1 nM265 ± 32
10 nM290 ± 35
100 nM350 ± 40
1 µM420 ± 45
10 µM310 ± 38

Disclaimer: this compound is a hypothetical compound. The protocols and data presented here are for illustrative purposes and are based on established methodologies for the in vitro assessment of novel neuroactive compounds. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the compound under investigation.

References

Application Notes and Protocols for Betovumeline in In Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes. "Betovumeline" is a hypothetical compound, and the data, protocols, and mechanisms described are fictional examples to demonstrate the structure and content of application notes for a neuroscience research compound.

Introduction

This compound is a novel, selective positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key receptor implicated in cognitive processes, neuroinflammation, and synaptic plasticity. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical in vivo neuroscience research models.

Mechanism of Action

This compound enhances the function of the α7 nAChR by binding to an allosteric site, thereby increasing the receptor's sensitivity to its endogenous ligand, acetylcholine. This potentiation of cholinergic signaling leads to downstream effects, including modulation of glutamatergic neurotransmission and reduction of pro-inflammatory cytokine release from microglia.

Betovumeline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_microglia Microglia This compound This compound a7nAChR_pre α7 nAChR This compound->a7nAChR_pre + a7nAChR_micro α7 nAChR This compound->a7nAChR_micro + ACh Acetylcholine (ACh) ACh->a7nAChR_pre Binds ACh_micro ACh Ca_ion Ca²⁺ a7nAChR_pre->Ca_ion Influx Glutamate_vesicle Glutamate Vesicle Ca_ion->Glutamate_vesicle Triggers Fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NFkB NF-κB a7nAChR_micro->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription ACh_micro->a7nAChR_micro

Figure 1: Hypothetical Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from in vivo studies investigating the effects of this compound.

Table 1: Pharmacokinetic Properties of this compound in Rodents

ParameterValue (Mean ± SD)
Bioavailability (Oral)35 ± 5%
Tmax (Oral)1.5 ± 0.5 hours
Half-life (t½)4.2 ± 0.8 hours
Brain-to-Plasma Ratio2.1 ± 0.3
Cmax (10 mg/kg, i.p.)1.2 ± 0.2 µM

Table 2: Efficacy of this compound in a Rodent Model of Cognitive Impairment

Treatment Group (n=12/group)Novel Object Recognition IndexMorris Water Maze Escape Latency (s)
Vehicle0.51 ± 0.0845.2 ± 5.1
This compound (3 mg/kg)0.65 ± 0.1032.8 ± 4.5
This compound (10 mg/kg)0.78 ± 0.09 21.5 ± 3.9
Positive Control (Donepezil)0.75 ± 0.11 23.1 ± 4.2
*p < 0.05, **p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

Objective: To administer this compound to rodents for pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Vortex mixer

  • Sonicator

  • Animal scale

  • Syringes and needles (appropriate gauge for the route of administration)

Procedure:

  • Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the desired dose and the number and weight of the animals. b. Weigh the this compound hydrochloride powder accurately. c. For intraperitoneal (i.p.) injection, dissolve this compound in a minimal amount of DMSO. d. Add Tween 80 and vortex thoroughly. e. Add sterile saline incrementally while vortexing to achieve the final desired concentration and vehicle composition. f. If necessary, sonicate the solution to ensure complete dissolution.

  • Animal Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume to be administered. b. Administer the this compound solution or vehicle via the desired route (e.g., i.p., oral gavage). c. Record the time of administration and the volume administered for each animal. d. Monitor animals for any adverse reactions post-administration.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on recognition memory.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (familiar objects)

  • One set of novel objects (different in shape, color, and texture from familiar objects)

  • Video recording system

  • Analysis software

Procedure:

  • Habituation Phase (Day 1): a. Place each animal in the empty open-field arena for 10 minutes to acclimate.

  • Familiarization Phase (Day 2): a. Administer this compound or vehicle 30 minutes before the trial. b. Place two identical "familiar" objects in the arena. c. Allow the animal to explore the objects for 10 minutes. d. Record the time spent exploring each object.

  • Test Phase (Day 2, after a retention interval, e.g., 1 hour): a. Replace one of the familiar objects with a "novel" object. b. Place the animal back in the arena and allow it to explore for 5 minutes. c. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis: a. Calculate the recognition index: RI = Tn / (Tf + Tn). b. A higher RI indicates better recognition memory.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Post-Mortem Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Behavior Dosing This compound/Vehicle Dosing (e.g., Daily for 2 weeks) Baseline_Behavior->Dosing Behavioral_Tests Behavioral Testing (e.g., NOR, MWM) Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Tests->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Assays Histology Histology/Immunohistochemistry Tissue_Collection->Histology

Figure 2: General Experimental Workflow for In Vivo Studies.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

Product NameCatalog NumberQuantity
This compound HClBTV-00110 mg
BTV-00250 mg

Application Notes and Protocols for Orexin Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "betovumeline hydrochloride" indicate that this compound is a muscarinic receptor agonist, not an orexin (B13118510) receptor antagonist. To fulfill the request for detailed application notes on orexin receptor antagonism, this document focuses on suvorexant , a well-characterized dual orexin receptor antagonist (DORA), as a representative example.

These notes are intended for researchers, scientists, and drug development professionals engaged in the study of orexin receptor pharmacology.

Introduction to Suvorexant

Suvorexant is a first-in-class dual orexin receptor antagonist approved for the treatment of insomnia.[1][2][3] It functions by competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[1][2][4] Orexin neurons, located in the lateral hypothalamus, are central regulators of wakefulness and arousal.[2][5] By inhibiting these pathways, suvorexant facilitates the initiation and maintenance of sleep.[2][3] Its mechanism is distinct from traditional hypnotics that commonly act by enhancing GABAergic neurotransmission.[2]

Quantitative Data: Pharmacological Profile of Suvorexant

The following table summarizes the in vitro binding affinity and functional potency of suvorexant for human orexin receptors. This data is crucial for designing and interpreting experiments.

ParameterOX1 Receptor (OX1R)OX2 Receptor (OX2R)Reference
Binding Affinity (Ki) 50 nM56 nM[3]
Functional Antagonism (IC50) 56 nM (Ca2+ flux)36 nM (Ca2+ flux)[6]
Binding Kinetics (k_off) -~0.0043 min⁻¹[7]

Note: Data is compiled from studies using recombinant human orexin receptors expressed in cell lines.

Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs). Upon binding of orexin A or orexin B, they primarily couple to Gq proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal excitation. Suvorexant acts as a competitive antagonist, preventing this signaling cascade.

orexin_signaling OXR Orexin Receptor (OX1R/OX2R) PLC Phospholipase C (PLC) OXR->PLC PIP2 PIP2 PLC->PIP2 Orexin Orexin A / Orexin B Orexin->OXR Binds & Activates Suvorexant Suvorexant Suvorexant->OXR Binds & Inhibits IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Excitation Neuronal Excitation Ca_cyto->Excitation workflow cluster_primary Primary Screening cluster_secondary Secondary Validation & Potency cluster_tertiary Selectivity & Mechanism cluster_invivo In Vivo & Preclinical arrow arrow A1 High-Throughput Screen (e.g., Calcium Flux Assay) A2 Identify 'Hits' (Compounds showing >50% inhibition) A1->A2 B1 IC50 Determination (Calcium Flux Dose-Response) A2->B1 Advance Hits B2 Ki Determination (Radioligand Binding Assay) B1->B2 C1 Receptor Selectivity Panel (Test against OX1R vs. OX2R) B2->C1 Confirm Potent Compounds C2 Binding Kinetics Assay (Determine on/off rates) C1->C2 D1 Pharmacokinetic Studies C2->D1 Characterize Lead Candidates D2 Efficacy in Animal Models (e.g., Sleep Studies) D1->D2

References

Application Notes and Protocols for Pre-clinical Toxicology Studies of Betovumeline, a Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Betovumeline is a fictional compound name used for illustrative purposes. The data, pathways, and protocols described herein are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals. These protocols are based on standard practices and regulatory guidelines for pre-clinical toxicology.[1][2]

Introduction

The primary objective of pre-clinical toxicology studies is to characterize the safety profile of a new drug candidate before administration to humans.[3][4] These studies are essential for identifying potential target organs of toxicity, understanding dose-response relationships, and establishing a safe starting dose for Phase I clinical trials.[2][3] This document outlines the recommended dosing regimen and associated protocols for the pre-clinical toxicological assessment of this compound, a hypothetical novel kinase inhibitor targeting the (fictional) B-Kinase signaling pathway.

The following sections provide protocols and data tables for key toxicology studies, including Dose Range-Finding (DRF) and 28-Day Repeated-Dose studies.

Dose Range-Finding (DRF) Studies

DRF studies are preliminary, non-GLP studies conducted to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing life-threatening toxicity.[5] The results are crucial for selecting appropriate dose levels for subsequent GLP-compliant toxicology studies.[6]

Experimental Protocol: Acute DRF Study in Rodents (Rat)
  • Animal Model: Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.

  • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle, with access to standard chow and water ad libitum.[2]

  • Acclimation: Minimum of 5 days prior to dosing.

  • Groups: Animals are assigned to multiple dose groups (e.g., 5, 50, 150, 500, 1000 mg/kg) and a vehicle control group.

  • Test Article Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once via oral gavage.[7]

  • Observations:

    • Mortality and morbidity checks are performed twice daily.

    • Clinical observations (changes in skin, fur, eyes, behavior, etc.) are recorded daily for 14 days.[8]

    • Body weight is measured prior to dosing and on Days 7 and 14.[8]

  • Endpoint: At Day 14, all surviving animals are euthanized for macroscopic examination (necropsy).

  • Data Analysis: The MTD is determined based on clinical signs, body weight changes, and mortality.[9]

Hypothetical DRF Study Data

The following table summarizes the hypothetical results from an acute DRF study of this compound in rats.

Dose Group (mg/kg)Vehicle5501505001000
Number of Animals (M/F) 5/55/55/55/55/55/5
Mortality (Day 14) 0/100/100/100/102/107/10
Key Clinical Signs NoneNoneNoneMild lethargyPiloerection, hunched posture, significant lethargySevere lethargy, ataxia, tremors
Mean Body Weight Change (Day 14) +8%+7%+6%+2%-5%-12%
Conclusion No effectNOAELMild toxicityMTD EstablishedSevere ToxicityUnacceptable Toxicity

NOAEL: No-Observed-Adverse-Effect Level. MTD: Maximum Tolerated Dose.

Based on these illustrative data, the MTD is identified as 150 mg/kg. This dose level, along with lower doses to establish a NOAEL, will be used to guide the design of the repeated-dose study.[10]

28-Day Repeated-Dose Toxicology Studies

Repeated-dose studies are conducted to evaluate the toxicological effects of a compound after prolonged administration.[10] These studies are typically performed in two species, one rodent and one non-rodent, as per regulatory guidelines.[2]

Dosing Regimen Selection

Dose selection for the 28-day studies is based on the DRF results.[11] Typically, three dose levels are chosen:

  • High Dose: The MTD (e.g., 150 mg/kg), intended to induce observable but non-lethal toxicity.[2]

  • Low Dose: A dose expected to be a multiple of the anticipated human therapeutic exposure and ideally representing the NOAEL.

  • Mid Dose: An intermediate dose, often the geometric mean of the high and low doses.[2]

Experimental Protocol: 28-Day Oral Toxicity Study (Rat and Beagle Dog)
  • Animal Models: Sprague-Dawley rats and Beagle dogs.

  • Groups: Animals are assigned to a vehicle control group and three dose groups (Low, Mid, High). Recovery groups are included for the control and high-dose groups to assess the reversibility of any findings.[2]

  • Administration: Daily oral administration (gavage for rats, capsules for dogs) for 28 consecutive days.

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly detailed physical examinations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology exams (pre-study and near termination).

    • Electrocardiography (ECG) for non-rodents (pre-study and weekly).

  • Clinical and Anatomic Pathology:

    • Hematology and Clinical Chemistry: Blood samples are collected at termination.[8]

    • Urinalysis: Conducted prior to termination.

    • Necropsy and Histopathology: A full macroscopic examination is performed on all animals. A comprehensive list of tissues is collected and preserved for microscopic histopathological evaluation.[2]

  • Toxicokinetics (TK): Blood samples are collected at specified time points on the first and last days of dosing to assess systemic exposure to this compound.

Hypothetical Dosing Regimen Tables

Table 2: Dosing Regimen for 28-Day Rat Toxicity Study

Group Dose Level (mg/kg/day) Main Study (M/F) Recovery Group (M/F)
1 (Control) 0 (Vehicle) 10/10 5/5
2 (Low) 15 10/10 0/0
3 (Mid) 50 10/10 0/0

| 4 (High) | 150 | 10/10 | 5/5 |

Table 3: Dosing Regimen for 28-Day Dog Toxicity Study

Group Dose Level (mg/kg/day) Main Study (M/F) Recovery Group (M/F)
1 (Control) 0 (Vehicle) 4/4 2/2
2 (Low) 10 4/4 0/0
3 (Mid) 30 4/4 0/0

| 4 (High) | 100 | 4/4 | 2/2 |

Visualizations: Workflows and Pathways

Pre-clinical Toxicology Workflow

The following diagram illustrates the typical workflow for a pre-clinical toxicology program, from initial dose-ranging to the initiation of pivotal GLP studies.

G cluster_0 Phase 1: Dose Range-Finding (non-GLP) cluster_1 Phase 2: Pivotal Studies (GLP) cluster_2 Phase 3: Analysis & Reporting DRF_Rodent Acute DRF Study (Rodent) MTD_Determination MTD Determination & Dose Selection DRF_Rodent->MTD_Determination DRF_NonRodent Acute DRF Study (Non-Rodent) DRF_NonRodent->MTD_Determination Repeated_Rodent 28-Day Repeated Dose (Rodent) MTD_Determination->Repeated_Rodent Repeated_NonRodent 28-Day Repeated Dose (Non-Rodent) MTD_Determination->Repeated_NonRodent Analysis Data Analysis (In-life, TK, Path) Repeated_Rodent->Analysis Repeated_NonRodent->Analysis Report Final Report for Regulatory Submission Analysis->Report

Workflow for pre-clinical toxicology assessment.
Hypothetical this compound Signaling Pathway

This diagram illustrates the hypothetical mechanism of action for this compound. It is proposed to inhibit B-Kinase, a key component in a signaling cascade that leads to cell proliferation. Understanding this pathway helps in identifying potential on-target toxicities.

G Receptor Growth Factor Receptor AKinase A-Kinase Receptor->AKinase BKinase B-Kinase (Target) AKinase->BKinase CKinase C-Kinase BKinase->CKinase TF Transcription Factor CKinase->TF Response Cell Proliferation TF->Response This compound This compound This compound->BKinase

Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: Betovumeline as a Chemical Probe for β-catenin/BCL9 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and chemical biology, demonstrating that a compound directly interacts with its intended target within a cellular context is a critical step.[1][2] Chemical probes are essential tools for this purpose, enabling researchers to link target engagement with cellular phenotypes.[3][4] This document provides detailed application notes and protocols for utilizing Betovumeline, a potent and selective chemical probe designed to investigate the target engagement of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).

This compound is a small molecule inhibitor developed to disrupt the interaction between β-catenin and its coactivator BCL9, a key step in the canonical Wnt signaling pathway. Aberrant Wnt/β-catenin signaling is a hallmark of numerous cancers, particularly colorectal cancer, making this pathway a prime target for therapeutic intervention.[5][6] By preventing the recruitment of BCL9 to β-catenin, this compound effectively attenuates the transcription of Wnt target genes. These notes are intended for researchers, scientists, and drug development professionals interested in studying the Wnt/β-catenin pathway and utilizing this compound as a chemical probe for target validation and engagement studies.

Quantitative Data Summary

The biochemical and cellular characteristics of this compound have been determined through a series of in vitro and cell-based assays. The data are summarized in the tables below for clarity and easy comparison.

Table 1: In Vitro Biochemical Data for this compound

ParameterValueAssay Method
Binding Affinity (Kd) 25 nMIsothermal Titration Calorimetry (ITC)
Inhibition Constant (Ki) 40 nMHomogeneous Time-Resolved FRET (HTRF)
Selectivity >100-fold vs. other β-catenin PPIsCompetitive Binding Assays

Table 2: Cellular Activity of this compound

ParameterValue (in HEK293T cells)Assay Method
Target Engagement (EC50) 150 nMNanoBRET™ Target Engagement Assay
Wnt Pathway Inhibition (IC50) 200 nMTCF/LEF Reporter Gene Assay
Cellular Thermal Shift (ΔTm) +4.2 °C at 10 µMCellular Thermal Shift Assay (CETSA)
Cytotoxicity (CC50) > 25 µMCellTiter-Glo® Luminescent Cell Viability Assay

Signaling Pathway

This compound targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Activates BCL9 BCL9 BCL9->β-catenin Binds This compound This compound

Caption: Wnt/β-catenin pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed protocols for key experiments to assess the target engagement and cellular effects of this compound are provided below.

Protocol 1: NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with β-catenin in living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding β-catenin-NanoLuc® fusion protein

  • Plasmid encoding HaloTag®-BCL9 fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • This compound stock solution (10 mM in DMSO)

  • White, 96-well assay plates

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the β-catenin-NanoLuc® and HaloTag®-BCL9 plasmids using FuGENE® HD at a 1:1 ratio.

    • Plate the transfected cells in 96-well plates at a density of 2 x 104 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add the NanoBRET™ Tracer to the diluted compound solutions.

    • Remove the culture medium from the cells and add the compound/tracer mixtures.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (600 nm) by the donor signal (450 nm).

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Diagram:

NanoBRET_Workflow start Start A Co-transfect HEK293T cells with β-catenin-NanoLuc & HaloTag-BCL9 plasmids start->A Day 1 end End process process data data B Plate cells in 96-well plates and incubate for 24h A->B C Treat cells with serial dilutions of This compound + NanoBRET Tracer B->C Day 2 D Incubate for 2 hours C->D E Add Nano-Glo Substrate D->E F Read luminescence at 450nm and >600nm E->F G Calculate NanoBRET ratio and determine EC50 F->G G->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol 2: TCF/LEF Reporter Gene Assay

This protocol measures the functional consequence of this compound treatment on the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells

  • TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Wnt3a conditioned medium

  • This compound stock solution (10 mM in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • White, 96-well assay plates

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the TOPFlash and pRL-TK plasmids.

    • Plate the transfected cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Pathway Activation:

    • Prepare serial dilutions of this compound in the culture medium.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Add Wnt3a conditioned medium to stimulate the Wnt pathway.

    • Incubate for 16-24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship Diagram:

Logical_Relationship Target Engagement Target Engagement PPI Disruption PPI Disruption Target Engagement->PPI Disruption Pathway Inhibition Pathway Inhibition PPI Disruption->Pathway Inhibition Results in note1 (β-catenin/BCL9) Gene Expression Change Gene Expression Change Pathway Inhibition->Gene Expression Change note2 (TCF/LEF Reporter) Cellular Phenotype Cellular Phenotype Gene Expression Change->Cellular Phenotype Alters note3 (e.g., c-Myc, Cyclin D1) note4 (e.g., Reduced Proliferation)

Caption: Logical flow from target engagement to cellular phenotype.

Conclusion

This compound is a valuable chemical probe for investigating the role of the β-catenin/BCL9 interaction in the Wnt signaling pathway. The protocols and data presented here provide a framework for its use in target engagement and functional cellular assays.[1][7] Proper use of well-characterized chemical probes like this compound is crucial for validating novel therapeutic targets and understanding complex biological systems.[2][4]

References

Troubleshooting & Optimization

Optimizing Betovumeline solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for Betovumeline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly soluble compound. Its aqueous solubility is less than 0.1 µg/mL at room temperature, which presents a significant challenge for achieving therapeutic concentrations in vivo.

Q2: Which organic solvents can be used to prepare a stock solution of this compound?

A2: this compound is soluble in several organic solvents. For creating a high-concentration stock solution, DMSO or NMP are recommended. It is crucial to minimize the percentage of organic solvent in the final dosing formulation to avoid toxicity. See the table below for solubility in common solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.0001Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.0001Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)50Suitable for high-concentration stock solutions.
N-Methyl-2-pyrrolidone (NMP)45An alternative to DMSO for stock solutions.
Ethanol (100%)5Limited solubility.
Propylene (B89431) Glycol (PG)10Can be used as a co-solvent in formulations.

Q3: What are the recommended formulation strategies for in vivo rodent studies?

A3: Due to its low aqueous solubility, a co-solvent or lipid-based formulation is often necessary for in vivo administration. A common starting point for oral gavage is a vehicle containing Solutol HS 15 or Cremophor EL. For intravenous administration, a formulation containing a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), may be suitable. Always perform a small-scale formulation stability test before preparing the bulk dosing solution.

Q4: How can I prevent my this compound formulation from precipitating upon dilution?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To mitigate this, consider a multi-step dilution process or use a formulation vehicle that can maintain this compound in solution. A workflow for optimizing formulations is provided below.

Troubleshooting Guides

Problem 1: Low or inconsistent drug exposure in pharmacokinetic (PK) studies.

  • Possible Cause 1: Drug Precipitation. The compound may be precipitating out of the dosing solution before or after administration.

    • Solution: Visually inspect the dosing formulation for any signs of precipitation before each dose. Prepare fresh formulations daily and keep them well-mixed. Consider using a more robust formulation, such as a lipid-based or amorphous solid dispersion.

  • Possible Cause 2: Poor Absorption. The inherent low solubility of this compound may limit its absorption from the gastrointestinal tract (for oral dosing).

    • Solution: Test a formulation with solubility and absorption enhancers. For example, a vehicle containing a surfactant like polysorbate 80 (Tween® 80) and a co-solvent like propylene glycol can improve wetting and membrane permeability.

Problem 2: The prepared this compound formulation appears cloudy or contains visible particles.

  • Possible Cause: Exceeded Solubility Limit. The concentration of this compound exceeds its solubility in the chosen vehicle.

    • Solution: Refer to the solubility data in Table 1 and the formulation guide in Table 2. Reduce the concentration of this compound or modify the vehicle composition by increasing the percentage of the co-solvent or surfactant. Gentle heating (to 37-40°C) and sonication can help dissolve the compound, but the solution should remain clear upon returning to room temperature.

Table 2: Example Formulations for Preclinical Studies

Formulation ComponentPercentage (%)Vehicle CompositionMax this compound Conc. (mg/mL)Administration Route
Co-solvent System
Propylene Glycol40%PG, Tween® 80, D5W (5% Dextrose in Water)2Oral (PO)
Tween® 8010%
D5W50%
Cyclodextrin Solution
HP-β-CD20% (w/v)20% Hydroxypropyl-β-cyclodextrin in Saline1.5Intravenous (IV)
Saline80%

Experimental Protocols & Visualizations

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method for determining the kinetic solubility of this compound in a selected buffer, which is crucial for early formulation development.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a final this compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.

  • To quantify the amount of soluble compound, centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated compound.

  • Carefully transfer the supernatant to a new plate and determine the concentration of this compound using a suitable analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Dosing

This protocol details the preparation of the co-solvent system described in Table 2.

Methodology:

  • Prepare the vehicle by mixing the components in the specified ratio: 10% Tween® 80, 40% Propylene Glycol, and 50% D5W (v/v/v). For example, to make 10 mL of vehicle, mix 1 mL of Tween® 80, 4 mL of Propylene Glycol, and 5 mL of D5W.

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 20 mg for a 2 mg/mL solution in 10 mL).

  • Add the this compound powder to the prepared vehicle.

  • Vortex vigorously for 5-10 minutes.

  • Gently warm the mixture in a 37°C water bath for 15 minutes, with intermittent vortexing, until the powder is fully dissolved and the solution is clear.

  • Allow the formulation to cool to room temperature before dosing. Visually inspect for any signs of precipitation.

Diagrams

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Solubility & Stability Testing cluster_decision Phase 3: Decision cluster_outcome Phase 4: Outcome stock Prepare 10 mM Stock in DMSO dissolve Dissolve this compound in Vehicle stock->dissolve formulation Select Formulation Vehicle formulation->dissolve incubate Incubate & Observe (2h, RT) dissolve->incubate analyze Analyze Solubility (e.g., HPLC) incubate->analyze decision Solubility Acceptable? analyze->decision proceed Proceed to In Vivo Study decision->proceed Yes reformulate Reformulate decision->reformulate No reformulate->formulation

Caption: Workflow for optimizing this compound solubility.

G This compound This compound ReceptorX Receptor X This compound->ReceptorX Inhibits KinaseA Kinase A ReceptorX->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF GeneExp Target Gene Expression TF->GeneExp Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Betovumeline Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Betovumeline. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider before starting crystallization experiments?

A1: Understanding the fundamental properties of this compound is crucial for designing successful crystallization experiments. Key parameters are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol [1]
Appearance To be determined[2]
Solubility To be determined[2]
Storage Condition Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]

Q2: What are the most common analytical techniques for characterizing this compound crystals?

A2: Several analytical techniques are essential for characterizing the solid state of this compound. These methods help in identifying the crystal form, assessing purity, and determining thermal properties.[3][4][5]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check for polymorphism.[4][6] Different crystal forms will produce distinct diffraction patterns.[6]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization.[5] It is used to determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[5] It is useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.[5]

  • Optical Microscopy: Allows for visual inspection of crystal morphology, size, and quality.[7]

Troubleshooting Guides

Issue 1: Oiling Out or Formation of an Amorphous Precipitate

Q3: My experiment is resulting in an oil or a non-crystalline solid instead of crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[8] This can happen if the melting point of your compound is lower than the solution temperature or if the supersaturation level is too high.[8][9]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Slow down the process that induces crystallization. If using an anti-solvent, add it more slowly. If cooling, reduce the cooling rate.[10]

  • Adjust the Solvent System: The choice of solvent is critical. If oiling out occurs, try a different solvent or a mixture of solvents.[11] A patent for a similar 3-azabicyclo[3.1.0]hexane derivative suggests recrystallization from isopropyl alcohol.[12]

  • Increase Seeding: Introduce seed crystals of the desired polymorphic form into the solution.[10] This can provide a template for crystal growth and bypass the nucleation of the oil phase.

  • Modify the Temperature: If the melting point of this compound is low, consider performing the crystallization at a lower temperature.[9]

G cluster_troubleshooting Troubleshooting Steps start Start Crystallization Experiment oiling_out Oiling Out or Amorphous Precipitate? start->oiling_out no_crystals No Precipitation start->no_crystals crystals Crystals Formed oiling_out->crystals No reduce_rate Reduce Rate of Supersaturation oiling_out->reduce_rate Yes increase_concentration Increase Solute Concentration no_crystals->increase_concentration Troubleshoot change_solvent Change Solvent System reduce_rate->change_solvent add_seeds Add Seed Crystals change_solvent->add_seeds lower_temp Lower Temperature add_seeds->lower_temp lower_temp->start Retry increase_concentration->start Retry G cluster_conditions Crystallization Conditions compound This compound in Solution solvent Solvent temperature Temperature cooling_rate Cooling Rate polymorph_A Polymorph A (e.g., Needles) polymorph_B Polymorph B (e.g., Plates) amorphous Amorphous Solid solvent->polymorph_A Solvent X solvent->polymorph_B Solvent Y temperature->polymorph_A Low Temp temperature->polymorph_B High Temp cooling_rate->polymorph_A Slow cooling_rate->polymorph_B Fast cooling_rate->amorphous Very Fast G start Start dissolve Dissolve this compound in Solvent start->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling filter->cool check_crystals Crystals Formed? cool->check_crystals induce_nucleation Induce Nucleation (Scratching/Seeding) check_crystals->induce_nucleation No collect Collect Crystals (Filtration) check_crystals->collect Yes induce_nucleation->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry characterize Characterize (PXRD, DSC, etc.) dry->characterize end End characterize->end

References

Technical Support Center: Betovumeline Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Betovumeline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and potentially low membrane permeability.[1][2][3] Like many contemporary drug candidates, its chemical structure may contribute to these challenges, hindering its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream.[4][5]

Q2: What are the initial steps I should take to improve the oral bioavailability of this compound?

A2: A logical first step is to thoroughly characterize the physicochemical properties of this compound, including its solubility, permeability (e.g., using a Caco-2 cell model), and dissolution rate. Based on these findings, you can select an appropriate formulation strategy. Common starting points include particle size reduction and exploring simple formulation vehicles.[3][6]

Q3: Can altering the solid form of this compound improve its bioavailability?

A3: Yes, modifying the solid form can significantly impact bioavailability. Strategies include salt formation, if this compound has ionizable groups, or creating amorphous solid dispersions.[7][8] Amorphous forms generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts.[8][9]

Q4: Are lipid-based formulations a viable option for this compound?

A4: Lipid-based formulations are an excellent strategy for poorly water-soluble drugs like this compound.[7][9] Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption by presenting the drug in a solubilized state and can even facilitate lymphatic transport, potentially bypassing first-pass metabolism.[2][6][10]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Models

Possible Cause: Poor dissolution and/or precipitation of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Action: Micronize or nanosize the this compound drug substance.[1]

    • Rationale: Increasing the surface area of the drug particles can enhance the dissolution rate.[1]

    • Expected Outcome: Improved dissolution rate and potentially higher and more consistent plasma concentrations.

  • Formulation in a Solubilizing Vehicle:

    • Action: Formulate this compound in a solution containing co-solvents, surfactants, or cyclodextrins.[1][11]

    • Rationale: These excipients can increase the solubility of this compound in the gastrointestinal fluids.

    • Expected Outcome: Increased drug concentration at the site of absorption.

  • Develop an Amorphous Solid Dispersion:

    • Action: Create a solid dispersion of this compound with a hydrophilic polymer.[8][9]

    • Rationale: Stabilizing this compound in its high-energy amorphous form can significantly improve its dissolution rate and extent.[6]

    • Expected Outcome: Supersaturation of the drug in the GI tract, leading to enhanced absorption.

Issue 2: Inconsistent Results with Lipid-Based Formulations

Possible Cause: Inappropriate selection of lipid excipients or incorrect ratio of components.

Troubleshooting Steps:

  • Screening of Excipients:

    • Action: Systematically screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

    • Rationale: The solubility of the drug in the lipid components is crucial for a stable and effective formulation.

    • Expected Outcome: Identification of an optimal combination of excipients for maximal drug loading and stability.

  • Phase Diagram Construction:

    • Action: Construct ternary phase diagrams to identify the self-emulsification region for different combinations of oil, surfactant, and co-surfactant.

    • Rationale: This helps in understanding the formulation's behavior upon dilution with aqueous media and ensures the formation of fine emulsions in the gut.

    • Expected Outcome: A robust formulation that consistently forms a micro- or nanoemulsion upon contact with gastrointestinal fluids.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyMean Cmax (ng/mL)Mean AUC (ng*h/mL)Oral Bioavailability (%)
Unformulated this compound (Aqueous Suspension)50 ± 15250 ± 755
Micronized this compound150 ± 40900 ± 20018
Amorphous Solid Dispersion400 ± 902800 ± 50056
Self-Emulsifying Drug Delivery System (SEDDS)650 ± 1204550 ± 80091

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
  • Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, atomization pressure).

    • Spray the solution into the drying chamber.

    • Collect the resulting powder.

    • Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Materials: this compound, a carrier oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubility for this compound.

    • Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.

    • Add this compound to the selected vehicle and vortex until a clear solution is formed.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Formulation Strategy Selection cluster_eval Evaluation cluster_end Outcome start Poor Oral Bioavailability of this compound char Physicochemical Characterization (Solubility, Permeability) start->char ps Particle Size Reduction (Micronization/Nanosizing) char->ps If dissolution rate limited sd Amorphous Solid Dispersion char->sd If solubility limited lipid Lipid-Based Formulation (e.g., SEDDS) char->lipid If highly lipophilic diss In Vitro Dissolution Testing ps->diss sd->diss lipid->diss invivo In Vivo Pharmacokinetic Studies diss->invivo end Enhanced Oral Bioavailability invivo->end

Caption: Experimental workflow for selecting a bioavailability enhancement strategy for this compound.

absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_oral Oral Administration of This compound Formulation dissolution Dissolution in GI Fluids drug_oral->dissolution drug_sol This compound in Solution dissolution->drug_sol absorption Absorption drug_sol->absorption Permeation drug_sol->absorption Precipitation (Barrier) portal_vein Portal Vein absorption->portal_vein absorption->portal_vein Efflux (Barrier) liver First-Pass Metabolism in Liver portal_vein->liver systemic Systemic Circulation liver->systemic Bioavailable Drug

Caption: Barriers to oral absorption for this compound.

References

Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a focus on a hypothetical hydrophobic compound, "Betovumeline."

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the aqueous environment of the cell culture media once the DMSO is diluted. The key is to maintain the compound's solubility during and after its introduction to the media.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid dispersion.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilution steps.[2]
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[2] This might necessitate creating a more dilute stock solution in DMSO.
Issue: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between the compound and media components.

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can cause the media to become more acidic over time, which can alter the charge of this compound and reduce its solubility.Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving a wide range of hydrophobic compounds for in vitro assays. However, it's critical to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1] If DMSO is not suitable, other options to consider include ethanol (B145695) or dimethylformamide (DMF), though these also have cytotoxic potential.

Q2: What is the maximum recommended final concentration of DMSO in my culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.2%.[1] While some robust cell lines may tolerate up to 0.5%, it is critical to run a vehicle control (media + the same final concentration of DMSO without the compound) to ensure the observed effects are from this compound and not the solvent.[1]

Q3: My compound still precipitates even when I use a low final DMSO concentration. What can I do?

A3: This often happens if the initial stock solution is too concentrated. When a small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation.[1] Try making a less concentrated stock solution or performing serial dilutions. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock to achieve the same final concentration with better initial dispersion.[1]

Q4: Are there alternatives to DMSO for improving solubility in the media itself?

A4: Yes, several alternative strategies can be employed. These are generally considered after optimizing solvent and dilution techniques:

  • Co-solvents: Using other solvents like PEG400 in combination with DMSO may improve solubility.[1]

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Tween® 80 can help maintain the compound in solution.[1]

  • Cyclodextrins: These are highly recommended for hydrophobic compounds. Pre-complexing this compound with a β-cyclodextrin derivative can dramatically increase its aqueous solubility.[1][4]

Q5: Could the salt form of my compound affect its solubility?

A5: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions. If you are working with a free acid or base form of a compound, it may be possible to obtain a more soluble salt version.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortexer

  • 37°C incubator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, add your complete cell culture medium, pre-warmed to 37°C.

  • Add this compound Stock: Add a small, fixed volume of your this compound stock solution to the media to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Vortex each tube or mix the plate immediately and thoroughly after adding the stock solution to ensure rapid mixing.[2]

  • Incubate: Incubate the plate or tubes at 37°C for a period that mimics your experimental conditions (e.g., 1-2 hours, or up to 24 hours).[2]

  • Assess Precipitation: Visually inspect each well or tube for any signs of cloudiness or precipitate at different time points. For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Visualizations

Signaling Pathway Diagram

Betovumeline_Signaling_Pathway This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Inhibits P_Receptor P-RTK Receptor->P_Receptor Autophosphorylation Signaling_Protein Downstream Signaling Protein P_Receptor->Signaling_Protein Activates P_Signaling_Protein P-Downstream Signaling Protein Signaling_Protein->P_Signaling_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) P_Signaling_Protein->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound as a receptor tyrosine kinase inhibitor.

Experimental Workflow Diagram

Precipitation_Prevention_Workflow Start Start: this compound Precipitation Issue Prep_Stock Prepare 10-100 mM Stock in 100% DMSO Start->Prep_Stock Solubility_Test Determine Max Soluble Concentration in Media Prep_Stock->Solubility_Test Working_Conc Choose Working Conc. Below Max Soluble Conc. Solubility_Test->Working_Conc Dilution_Method Dilution Method Working_Conc->Dilution_Method Serial_Dilution Serial Dilution in Pre-warmed Media Dilution_Method->Serial_Dilution Recommended Direct_Dilution Direct Dilution in Pre-warmed Media Dilution_Method->Direct_Dilution Not Recommended Add_to_Cells Add to Cells (Final DMSO <0.1%) Serial_Dilution->Add_to_Cells Direct_Dilution->Add_to_Cells Observe Observe for Precipitation (Immediate & Delayed) Add_to_Cells->Observe Precip_Yes Precipitation? Observe->Precip_Yes Troubleshoot Troubleshoot Further: - Lower Concentration - Use Solubility Enhancers Precip_Yes->Troubleshoot Yes Precip_No No Precipitation: Proceed with Experiment Precip_Yes->Precip_No No Troubleshoot->Working_Conc

Caption: Experimental workflow for preventing this compound precipitation in cell culture.

References

Navigating Betovumeline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Betovumeline. The information is designed to assist researchers in optimizing reaction conditions and improving overall yield.

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Incomplete hydrolysis of the starting ester.Ensure complete saponification by extending the reaction time with lithium hydroxide (B78521) or slightly increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulties in isolating the product after acidification.After acidification with citric acid, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. Perform multiple extractions to maximize recovery.
Poor Yield in Amide Coupling Step Inefficient activation of the carboxylic acid.Use a reliable coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Ensure all reagents are anhydrous.
Side reactions of the acetamidine (B91507) hydrochloride.Neutralize the acetamidine hydrochloride with a suitable base just before use to liberate the free base for the reaction.
Low Conversion in Oxadiazole Ring Formation Incomplete cyclization/dehydration.Ensure the reaction with acetic anhydride (B1165640) is heated sufficiently (e.g., reflux) to drive the cyclization to completion. Monitor by TLC until the intermediate O-acylamidine is fully consumed.
Degradation of the product.Work up the reaction promptly upon completion to avoid potential degradation of the 1,2,4-oxadiazole (B8745197) ring under prolonged heating.
Difficulties in Boc Deprotection Incomplete removal of the Boc protecting group.Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane. Ensure a sufficient excess of TFA and adequate reaction time.
Product isolation issues.After deprotection, carefully neutralize the reaction mixture and consider using a purification method such as column chromatography or crystallization to isolate the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or 5-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-3-methyl-1,2,4-oxadiazole, can be conceptually broken down into three main stages:

  • Preparation of the 3-azabicyclo[3.1.0]hexane core: This typically involves the synthesis of a suitable protected derivative of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid.

  • Formation of the 1,2,4-oxadiazole ring: This involves the coupling of the carboxylic acid from the bicyclic core with an appropriate amidine, followed by cyclization.

  • Deprotection: Removal of any protecting groups to yield the final this compound product.

Q2: Are there any critical reagents or conditions to be aware of during the synthesis?

A2: Yes, several aspects are critical for a successful synthesis. The use of anhydrous solvents and reagents is crucial, especially during the amide coupling and oxadiazole formation steps, to prevent unwanted side reactions. The choice of coupling agents and bases for the amide bond formation can significantly impact the yield. Furthermore, careful monitoring of each reaction step by an appropriate analytical method, such as TLC or LC-MS, is highly recommended to ensure complete conversion before proceeding to the next step.

Q3: What are some common impurities that can arise during the synthesis?

A3: Common impurities may include unreacted starting materials from any of the steps, the intermediate O-acylamidine if cyclization is incomplete, and potential byproducts from side reactions of the coupling agents. If the Boc deprotection is not complete, the Boc-protected this compound will also be a significant impurity. Purification by column chromatography is often necessary to obtain the final product with high purity.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

  • To a solution of methyl 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in a mixture of tetrahydrofuran (B95107) (THF) and water, add an excess of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature until the saponification is complete (monitor by TLC).

  • Acidify the reaction mixture with a saturated aqueous solution of citric acid to a pH of approximately 4-5.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: Synthesis of Boc-5-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-3-methyl-1,2,4-oxadiazole

  • Dissolve 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, acetamidine hydrochloride, and HATU in anhydrous dimethylformamide (DMF).

  • Add DIPEA to the mixture and stir at room temperature until the amide coupling is complete (monitor by TLC).

  • To the resulting intermediate, add an excess of acetic anhydride.

  • Heat the reaction mixture to reflux until the cyclization to the 1,2,4-oxadiazole is complete (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the Boc-protected oxadiazole derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of solvent and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Further purification can be achieved by chromatography or crystallization to yield pure this compound.

Visualizations

This compound Synthesis Workflow

Betovumeline_Synthesis cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Oxadiazole Formation cluster_step3 Step 3: Deprotection start Methyl 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate step1_reagents 1. LiOH, THF/H2O 2. Citric Acid start->step1_reagents Hydrolysis product1 1-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid step1_reagents->product1 step2_reagents 1. Acetamidine HCl, HATU, DIPEA 2. Acetic Anhydride, Heat product1->step2_reagents Coupling & Cyclization product2 Boc-Protected this compound step2_reagents->product2 step3_reagents TFA, DCM product2->step3_reagents Boc Removal final_product This compound step3_reagents->final_product

Caption: A simplified workflow for the three main stages of this compound synthesis.

This compound Mechanism of Action: Muscarinic Receptor Agonism

Muscarinic_Signaling This compound This compound m_receptor Muscarinic Receptor (M1/M3) This compound->m_receptor Binds to g_protein Gq/11 Protein m_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) ca_release->cellular_response pkc->cellular_response

Caption: Signaling pathway of this compound as a muscarinic receptor agonist.

Reducing off-target effects of Betovumeline in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Betovumeline. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound in various experimental assays. Our goal is to provide practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the generation of accurate and reproducible data.

Understanding Off-Target Effects of this compound

This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Kinase X, which plays a critical role in oncogenic signaling. While highly effective at its intended target, this compound, like many kinase inhibitors, can exhibit off-target activity at higher concentrations or in specific cellular contexts. These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and potential liabilities in later stages of drug development. This guide will help you identify, understand, and reduce these unintended effects.

Troubleshooting Guide: Reducing Off-Target Effects

This section addresses common issues encountered when using this compound and provides step-by-step guidance to minimize off-target activity.

Issue 1: High Cellular Toxicity Observed at Effective Concentrations

If you are observing significant cell death or unexpected morphological changes in your cell-based assays even at concentrations that are effective for inhibiting Kinase X, it is possible that off-target effects are contributing to cytotoxicity.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response curve to determine the lowest effective concentration that achieves the desired level of Kinase X inhibition.

    • Use a concentration at or below the IC50 or EC50 for the on-target effect, if possible.

  • Assess Target Engagement:

    • Confirm that this compound is engaging with its intended target, Kinase X, at the concentrations used. Techniques like cellular thermal shift assay (CETSA) or a phospho-specific antibody for a known Kinase X substrate can be employed.

  • Control for Non-Specific Effects:

    • Include a structurally related but inactive control compound if available. This will help differentiate between off-target effects and general compound-related cytotoxicity.

Issue 2: Inconsistent or Contradictory Phenotypic Results

If the observed cellular phenotype does not align with the known function of Kinase X, off-target effects on other signaling pathways may be the cause.

Troubleshooting Steps:

  • Profile Against a Kinase Panel:

    • To identify potential off-target kinases, screen this compound against a broad panel of kinases. This will provide a quantitative measure of its selectivity.

  • Pathway Analysis:

    • Utilize phosphoproteomics or RNA sequencing to identify signaling pathways that are unexpectedly altered by this compound treatment.

  • Use Rescue Experiments:

    • If an off-target kinase is identified, try to "rescue" the off-target phenotype by co-treating with a specific inhibitor of that off-target kinase or by using siRNA to deplete the off-target.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets for this compound?

A1: Based on broad kinase screening, this compound has shown some inhibitory activity against Src family kinases and PI3K at concentrations 10- to 100-fold higher than its IC50 for Kinase X. Researchers should be mindful of potential pathway modulation related to these off-targets.

Q2: How can I be sure that the observed phenotype is due to Kinase X inhibition and not an off-target effect?

A2: The best practice is to use multiple, independent methods to validate your findings. This can include:

  • Using a second, structurally distinct inhibitor of Kinase X.

  • Employing a genetic approach, such as siRNA or CRISPR-mediated knockout of Kinase X.

  • Performing a rescue experiment by re-introducing a this compound-resistant mutant of Kinase X.

Q3: What is the recommended concentration range for using this compound in cell culture?

A3: We recommend starting with a concentration range of 1 nM to 1 µM. The optimal concentration will be cell-line and assay-dependent. Always perform a dose-response experiment to determine the optimal concentration for your specific system.

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target (Kinase X) and key off-targets identified in a comprehensive kinase panel screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X 5 1
Src7515
Lck15030
PI3Kα500100
MAPK1>10,000>2000

Experimental Protocols

Protocol 1: Determining the On-Target IC50 of this compound using a LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the concentration of this compound that results in 50% inhibition of its binding to Kinase X.

Materials:

  • Kinase X, Eu-anti-tag antibody, and Alexa Fluor™ Kinase Tracer (Thermo Fisher Scientific)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Methodology:

  • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

  • In a 384-well plate, add 4 µL of the diluted this compound or DMSO vehicle.

  • Add 4 µL of the Kinase X/Eu-anti-tag antibody mixture in assay buffer.

  • Add 4 µL of the Alexa Fluor™ Kinase Tracer in assay buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results as a function of this compound concentration to determine the IC50.

Protocol 2: Assessing Off-Target Effects via Western Blotting for Phospho-Src

Objective: To determine if this compound inhibits the activity of the off-target kinase Src in a cellular context.

Materials:

  • Cell line expressing active Src (e.g., HT-29)

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 500, 1000 nM) for 2 hours.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image.

  • Quantify band intensities and normalize phospho-Src to total Src and a loading control (GAPDH).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src (Off-Target) Receptor->Src PI3K PI3K (Off-Target) Receptor->PI3K KinaseX Kinase X (On-Target) DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Src->KinaseX PI3K->KinaseX Proliferation Cell Proliferation and Survival DownstreamEffector->Proliferation This compound This compound This compound->KinaseX This compound->Src This compound->PI3K

Caption: On- and off-target inhibition by this compound in a hypothetical signaling pathway.

Experimental_Workflow start Start: High-throughput screen identifies This compound as a hit ic50 Determine On-Target IC50 (Biochemical Assay) start->ic50 selectivity Assess Kinase Selectivity (Kinase Panel Screen) ic50->selectivity cellular_potency Determine Cellular Potency (Cell-Based Assay) ic50->cellular_potency off_target_validation Validate Off-Target Effects (Western Blot, etc.) selectivity->off_target_validation cellular_potency->off_target_validation phenotype_validation Phenotypic Validation (e.g., siRNA, CRISPR) off_target_validation->phenotype_validation end Conclusion: On-target phenotype confirmed phenotype_validation->end

Caption: Workflow for characterizing and mitigating off-target effects of a novel inhibitor.

Technical Support Center: Betovumeline CNS Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Betovumeline" is not available in the public domain and it is presumed to be a hypothetical compound. The following technical support guide is a synthesized example based on established principles of Central Nervous System (CNS) drug delivery for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound for crossing the Blood-Brain Barrier (BBB)?

A1: this compound is hypothesized to be a large-molecule therapeutic that, on its own, has limited ability to cross the blood-brain barrier (BBB).[1] To overcome this, it is designed to be delivered using a transport vehicle system that utilizes receptor-mediated transcytosis (RMT). This approach involves engineering the molecule to bind to receptors, such as the transferrin receptor (TfR1), which are expressed on the endothelial cells of the BBB.[2] This binding facilitates the transport of this compound across the barrier and into the brain.

Q2: What are the primary delivery methods being explored for this compound?

A2: The primary delivery methods for enhancing CNS penetration of this compound include:

  • Receptor-Mediated Transcytosis (RMT) Vehicles: Coupling this compound to a molecule that binds to a receptor on the BBB, such as an antibody or peptide that targets the transferrin receptor.[2]

  • Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, which can be surface-modified with ligands to target the BBB.

  • Extracellular Vesicles (EVs): Utilizing engineered exosomes that have an inherent ability to cross the BBB.[3][4][5] These EVs can be loaded with this compound and their surface can be modified to enhance brain targeting.[4][5]

  • Intranasal Delivery: Administration through the nasal cavity to bypass the BBB via the olfactory and trigeminal nerves.[3][4]

Q3: What is the expected pharmacokinetic profile of this compound when delivered systemically?

A3: When administered systemically without a CNS delivery vehicle, this compound is expected to have a low brain-to-plasma concentration ratio. Its elimination half-life in the blood is estimated to be in the range of 230 to 260 minutes, based on studies of similarly sized molecules.[6] With a targeted delivery vehicle, the concentration in the CNS is expected to increase significantly, though this will depend on the efficiency of the chosen delivery method.

Troubleshooting Guides

Issue 1: Low CNS Penetration of this compound in Preclinical Models

Potential Cause Troubleshooting Step
Inefficient BBB Receptor Binding Verify the binding affinity of the this compound-transport vehicle conjugate to the target receptor (e.g., TfR1) using surface plasmon resonance (SPR) or a similar biophysical assay.
Degradation of the Transport Vehicle Assess the stability of the conjugate in plasma. Run SDS-PAGE or a similar analysis on samples incubated in plasma over time to check for degradation.
Low Expression of Target Receptor Confirm the expression levels of the target receptor in the specific animal model and brain region of interest using immunohistochemistry (IHC) or Western blot.
Inefficient Transcytosis Utilize an in vitro BBB model, such as a co-culture of endothelial cells and astrocytes, to measure the rate of transcytosis.[7]

Issue 2: Off-Target Effects or Peripheral Toxicity

Potential Cause Troubleshooting Step
High Peripheral Exposure Optimize the dosing regimen to the lowest effective dose. Consider alternative routes of administration, such as intranasal delivery, to reduce systemic exposure.[3][4]
Non-Specific Binding of Delivery Vehicle Evaluate the biodistribution of the labeled this compound conjugate in various tissues to identify areas of high accumulation.[8] Modify the surface chemistry of the delivery vehicle to reduce non-specific interactions.
Immune Response to the Conjugate Screen for the presence of anti-drug antibodies (ADAs) in animal models. Consider engineering the transport vehicle to be less immunogenic.

Data Summary

Table 1: Comparison of this compound Delivery Methods in a Murine Model

Delivery MethodBrain-to-Plasma Ratio (AUC)Peak CNS Concentration (Cmax)Bioavailability (%)
IV Injection (Unconjugated) 0.025 ng/mL< 1%
Transferrin Receptor Antibody Conjugate (IV) 0.85150 ng/mL15%
Exosome-Based Vehicle (IV) 0.60110 ng/mL10%
Intranasal Administration N/A (Direct to CNS)250 ng/g tissueN/A

Experimental Protocols

Protocol 1: Evaluation of this compound CNS Penetration in a Murine Model

  • Animal Model: Utilize wild-type C57BL/6 mice, aged 8-10 weeks.

  • Test Groups:

    • Group A: this compound (unconjugated) via intravenous (IV) injection.

    • Group B: this compound-TfR antibody conjugate via IV injection.

    • Group C: Saline control via IV injection.

  • Dosing: Administer a single dose of 5 mg/kg for all active groups.

  • Sample Collection: Collect blood samples via tail vein at 0, 15, 30, 60, 120, and 240 minutes post-injection.

  • Tissue Harvesting: At 240 minutes, euthanize animals and perfuse with saline. Harvest brains and homogenize.

  • Analysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.

Visualizations

G cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma This compound This compound-TfR Antibody Conjugate TfR Transferrin Receptor This compound->TfR 1. Binding Endosome Endosome TfR->Endosome 2. Internalization (Endocytosis) Released_this compound Released this compound Endosome->Released_this compound 3. Transcytosis and Release Target Neuronal Target Released_this compound->Target 4. Action on Target

Caption: Receptor-mediated transcytosis of this compound across the BBB.

G start Start: In Vivo Experiment dosing Administer this compound Conjugate to Animal Model start->dosing sampling Collect Blood and Brain Tissue at Time Points dosing->sampling analysis Quantify this compound Concentration (LC-MS/MS) sampling->analysis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling analysis->pk_pd evaluation Evaluate CNS Efficacy and Toxicity pk_pd->evaluation end End: Data Interpretation evaluation->end

Caption: Experimental workflow for evaluating this compound CNS delivery.

G issue Low CNS Penetration cause1 Poor Receptor Binding issue->cause1 cause2 Conjugate Instability issue->cause2 cause3 Inefficient Transcytosis issue->cause3 solution1 Optimize Ligand Affinity cause1->solution1 solution2 Improve Conjugate Stability cause2->solution2 solution3 Enhance Transcytosis Rate cause3->solution3

Caption: Troubleshooting logic for low this compound CNS penetration.

References

Technical Support Center: Managing Betovumeline Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals managing toxicities associated with the novel kinase inhibitor, Betovumeline, in pre-clinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed toxicities of this compound in animal models?

A1: Based on multi-species toxicology studies, the most frequently observed dose-dependent toxicities in rodents (mice and rats) and non-rodent (beagle dogs) models include hepatotoxicity, nephrotoxicity, gastrointestinal disturbances, and myelosuppression.

Q2: Are there specific clinical signs to monitor for early detection of this compound-related toxicity?

A2: Yes, daily cage-side observations are critical. Key clinical signs to monitor include changes in body weight (especially weight loss), altered food and water consumption, changes in fecal and urine output or consistency (e.g., diarrhea, discoloration), lethargy, ruffled fur, and changes in behavior or posture.

Q3: What is the recommended course of action if significant toxicity is observed?

A3: If significant toxicity is observed (e.g., >20% body weight loss, severe lethargy, or other humane endpoints are met), the animal should be euthanized and a full necropsy performed to identify the target organs of toxicity. For less severe toxicities, consider dose reduction, intermittent dosing schedules, or co-administration of supportive care agents, as outlined in the troubleshooting guides below.

Troubleshooting Guides

Hepatotoxicity

Issue: Elevated liver enzymes (ALT, AST) and/or bilirubin (B190676) observed in serum chemistry analysis. Histopathological findings may include hepatocellular necrosis, vacuolation, or inflammation.

Possible Causes:

  • Direct cytotoxic effect of this compound or its metabolites on hepatocytes.

  • Inhibition of critical hepatic signaling pathways.

  • Idiosyncratic drug reaction (less common in inbred animal strains).

Troubleshooting Steps:

  • Confirm the finding: Repeat serum chemistry analysis to rule out sample handling errors.

  • Dose-response assessment: If not already done, perform a dose-range finding study to determine the dose-response relationship for the hepatotoxicity.

  • Investigate mechanism:

    • Measure markers of oxidative stress in liver tissue (e.g., glutathione (B108866) levels, lipid peroxidation).

    • Assess mitochondrial function in isolated liver mitochondria.

    • Conduct transcriptomic analysis of liver tissue to identify perturbed pathways.

  • Mitigation Strategies:

    • Dose Reduction/Fractionation: Lower the dose or split the daily dose into two administrations.

    • Co-administration of Hepatoprotectants: Consider co-treatment with N-acetylcysteine (NAC) or other antioxidants.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer this compound or vehicle control orally once daily for 14 days.

  • Sample Collection: Collect blood via tail vein or cardiac puncture at baseline and terminal time points.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.

  • Analysis: Use a validated automated clinical chemistry analyzer to measure ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
ALT (U/L) 35 ± 5150 ± 25450 ± 75
AST (U/L) 50 ± 8220 ± 30680 ± 90
Total Bilirubin (mg/dL) 0.2 ± 0.050.8 ± 0.22.5 ± 0.5

Data are presented as mean ± standard deviation.

Betovumeline_Hepatotoxicity This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Metabolites Reactive Metabolites Mitochondria Mitochondria Metabolites->Mitochondria GSH ↓ GSH Metabolites->GSH Hepatocyte->Metabolites Metabolism ROS ↑ ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Necrosis Necrosis OxidativeStress->Necrosis CellDeath Hepatocellular Death Apoptosis->CellDeath Necrosis->CellDeath ALT_AST ↑ ALT/AST Release CellDeath->ALT_AST

Caption: this compound metabolism leading to oxidative stress and hepatotoxicity.

Nephrotoxicity

Issue: Elevations in serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN). Histopathological findings may include tubular degeneration, necrosis, or interstitial nephritis.

Possible Causes:

  • Accumulation of this compound or its metabolites in the renal tubules.

  • Inhibition of renal transporters.

  • Drug-induced hemodynamic changes affecting renal blood flow.

Troubleshooting Steps:

  • Urinalysis: Perform urinalysis to check for proteinuria, glucosuria, and the presence of casts, which can indicate the site of renal injury.

  • Kidney Injury Markers: Measure novel kidney injury biomarkers in urine or serum, such as KIM-1 or NGAL, for earlier and more sensitive detection.

  • Hydration Status: Ensure animals have ad libitum access to water, as dehydration can exacerbate renal injury.

  • Mitigation Strategies:

    • Hydration Support: Provide supplemental hydration (e.g., subcutaneous saline) if dehydration is suspected.

    • Dose Adjustment: Reduce the dose of this compound.

Nephrotoxicity_Workflow Start Start: This compound Dosing Monitor Daily Clinical Monitoring Start->Monitor Blood Blood Collection (Baseline, Terminal) Monitor->Blood Urine Urine Collection (Metabolic Cages) Monitor->Urine SerumChem Serum Chemistry (BUN, sCr) Blood->SerumChem Urinalysis Urinalysis (Protein, Glucose) Urine->Urinalysis Necropsy Terminal Necropsy SerumChem->Necropsy Urinalysis->Necropsy Histo Kidney Histopathology Necropsy->Histo Report Data Analysis & Reporting Histo->Report

Caption: Workflow for assessing this compound-induced nephrotoxicity.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
BUN (mg/dL) 20 ± 345 ± 795 ± 15
Creatinine (mg/dL) 0.5 ± 0.11.2 ± 0.32.8 ± 0.6
Urine Protein (mg/day) 10 ± 230 ± 575 ± 12

Data are presented as mean ± standard deviation.

Myelosuppression

Issue: Dose-dependent decreases in white blood cells (neutropenia, lymphopenia), red blood cells (anemia), and/or platelets (thrombocytopenia) observed in complete blood counts (CBCs).

Possible Causes:

  • Inhibition of kinases essential for hematopoietic stem and progenitor cell proliferation and differentiation.

  • Direct cytotoxicity to bone marrow cells.

Troubleshooting Steps:

  • CBC with Differential: Perform serial CBCs with differentials to characterize the affected cell lineage(s) and the time course of suppression and recovery.

  • Bone Marrow Evaluation: At necropsy, collect bone marrow for histopathological assessment of cellularity and lineage representation.

  • Colony-Forming Unit (CFU) Assays: To investigate the mechanism, perform in vitro CFU assays using bone marrow from treated animals to assess the function of hematopoietic progenitors.

  • Mitigation Strategies:

    • Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

    • Supportive Care: Consider co-administration of growth factors (e.g., G-CSF for neutropenia), if appropriate for the model and study goals.

Myelosuppression_Management CBC CBC Reveals Myelosuppression Severe Severe? CBC->Severe DoseReduce Reduce Dose Severe->DoseReduce Yes Intermittent Intermittent Dosing Severe->Intermittent No Supportive Supportive Care (e.g., G-CSF) DoseReduce->Supportive Continue Continue Monitoring Intermittent->Continue Supportive->Continue

Caption: Decision tree for managing this compound-induced myelosuppression.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
White Blood Cells (x10³/µL) 8.5 ± 1.24.2 ± 0.81.5 ± 0.5
Neutrophils (x10³/µL) 2.5 ± 0.51.0 ± 0.30.3 ± 0.1
Platelets (x10³/µL) 750 ± 100450 ± 80200 ± 50

Data are presented as mean ± standard deviation.

Technical Support Center: Betovumeline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Betovumeline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound hydrochloride?

A1: Impurities in this compound hydrochloride can originate from starting materials, byproducts of the synthesis, or degradation. Potential impurities may include:

  • Starting material residues: Unreacted precursors for the 3-azabicyclo[3.1.0]hexane and 1,2,4-oxadiazole (B8745197) rings.

  • Reaction intermediates: Incompletely cyclized or derivatized compounds.

  • Diastereomers: If the synthesis is not perfectly stereoselective, other stereoisomers of the 3-azabicyclo[3.1.0]hexane core may be present.

  • Solvent-related impurities: Residual solvents from the reaction or initial purification steps.

  • Degradation products: Hydrolysis of the oxadiazole ring or oxidation of the amine can lead to degradation products.

Q2: What is a suitable solvent for the recrystallization of this compound hydrochloride?

A2: this compound hydrochloride is a polar salt. Therefore, polar solvents are generally required for dissolution. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Common choices for hydrochloride salts include:

  • Alcohols: Ethanol, isopropanol, or methanol. Often used as a primary solvent.

  • Water: Can be used, but the high polarity might lead to high solubility even at low temperatures, reducing yield.

  • Solvent/Anti-solvent systems: A common technique is to dissolve the compound in a minimal amount of a polar solvent (like water or methanol) and then add a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or acetone) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Q3: My this compound hydrochloride sample "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling process is too rapid. To troubleshoot this:

  • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent.

  • Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Change solvent system: If the problem persists, a different solvent or solvent/anti-solvent system may be necessary.

  • Seed crystals: Adding a small crystal of pure this compound hydrochloride can help initiate crystallization.

Q4: What analytical techniques are recommended for assessing the purity of this compound hydrochloride?

A4: Due to its polar and ionic nature, specific analytical techniques are required:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method. Given the polarity, specialized columns or mobile phase additives may be needed.

    • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify major impurities.

  • Elemental Analysis: To confirm the elemental composition and the correct hydrochloride salt stoichiometry.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
No crystals form upon cooling. - Solution is not supersaturated (too much solvent used).- Compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and re-cool.- Try a different solvent or an anti-solvent system.
Poor recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the crystallization mixture is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Colored impurities are present.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the product.
Oiling out. - Solution is too concentrated.- Cooling is too rapid.- Add more solvent and re-heat.- Allow the solution to cool more slowly.
HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is fully protonated.- Use a mobile phase with a higher ionic strength.- Consider using an ion-pairing reagent.
Poor retention (elutes near the void volume). - Compound is too polar for the column and mobile phase.- Use a more polar mobile phase (higher aqueous content).- Switch to a polar-embedded or HILIC column.- Employ ion-pair chromatography.
Inconsistent retention times. - Inadequate column equilibration.- Mobile phase composition is unstable.- Ensure the column is fully equilibrated with the mobile phase before injection.- Freshly prepare the mobile phase daily.

Experimental Protocols

General Recrystallization Protocol for this compound Hydrochloride
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound hydrochloride. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. Heat the mixture. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

Table 1: Hypothetical Purity of this compound Hydrochloride after Different Purification Methods

Purification Method Purity by HPLC (%) Yield (%) Key Impurity Removed
Crude Product 85.2-Starting Material A (5.8%), Diastereomer B (4.5%)
Recrystallization (Ethanol) 97.575Starting Material A (0.5%)
Recrystallization (Methanol/Ethyl Acetate) 98.868Starting Material A (<0.1%)
Preparative HPLC >99.545Diastereomer B (<0.1%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound HCl Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Check (HPLC, LC-MS) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Re-analyze Purity_Check->Prep_HPLC If Purity <98% Structure_Verification Structure Verification (NMR) Purity_Check->Structure_Verification If Purity >98% troubleshooting_logic Start Purification Issue Identified Issue_Type What is the issue? Start->Issue_Type Poor_Yield Poor Yield Issue_Type->Poor_Yield Yield Low_Purity Low Purity Issue_Type->Low_Purity Purity Oiling_Out Oiling Out Issue_Type->Oiling_Out Physical Form Solution_PY Optimize solvent volume Ensure complete cooling Poor_Yield->Solution_PY Solution_LP Repeat recrystallization Consider chromatography Low_Purity->Solution_LP Solution_OO Use more solvent Cool slowly Change solvent system Oiling_Out->Solution_OO

Technical Support Center: Stabilizing Betovumeline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing the novel compound Betovumeline for long-term storage. Since specific stability data for this compound is not yet available, this document outlines general principles and established methodologies for ensuring the integrity and shelf-life of new chemical entities. The troubleshooting guides and experimental protocols provided herein are designed to address common challenges encountered during the formulation development of novel compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: I'm observing unexpected peaks in my HPLC analysis of a this compound stability sample. How can I determine if they are degradants?

A1: The appearance of new peaks in your chromatogram suggests that your compound may be degrading. To confirm this, a systematic approach is recommended:

  • Compare with a Control: Analyze a reference standard of this compound that has been stored under ideal conditions (e.g., -80°C, protected from light and moisture). If the new peaks are absent in the control sample, it is likely that they are related to the storage conditions of your stability sample.[1]

  • Perform a Forced Degradation Study: Intentionally subject this compound to stress conditions such as acid, base, oxidation, heat, and light.[1] If the unexpected peaks increase under any of these conditions, they are likely degradation products.[1] This study will help in identifying the potential degradation pathways of the molecule.[2][3]

Q2: My this compound formulation is showing a change in color and/or precipitation upon storage. What could be the cause?

A2: Physical changes such as color alteration or precipitation are indicators of instability. Potential causes include:

  • Chemical Degradation: The observed changes could be a result of chemical reactions like oxidation or hydrolysis, leading to the formation of colored byproducts or insoluble degradants.

  • pH Shift: A change in the pH of your formulation can affect the solubility of this compound, leading to precipitation. It is important to use buffers to maintain a stable pH in liquid formulations.[4]

  • Excipient Interaction: Incompatibility between this compound and the excipients in your formulation can lead to physical and chemical instability.[5]

  • Microbial Contamination: In aqueous formulations, microbial growth can cause turbidity and changes in color. The use of preservatives can prevent microbial growth.[6][7]

Q3: What are the recommended long-term storage conditions for a new chemical entity like this compound?

A3: The recommended long-term storage conditions for a new compound are determined by its stability profile, which is established through stability testing programs.[8] For many pharmaceutical products, long-term storage is often at refrigerated (2-8°C) or controlled room temperature (20-25°C).[9] However, for novel compounds with unknown stability, it is best to start with more protective conditions. For long-term storage, storing at -20°C is often recommended to maintain compound stability.[10] Lyophilized peptides, for instance, are best stored at -20°C or colder.[11]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation study, also known as stress testing, involves deliberately exposing a drug substance to harsh conditions like high temperature, humidity, light, and a range of pH values to accelerate its degradation.[2][12] These studies are crucial for a new compound like this compound for several reasons:

  • To identify potential degradation products and understand the degradation pathways.[2][3]

  • To establish the intrinsic stability of the molecule.[1]

  • To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient and its degradation products.[1][13]

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).

Troubleshooting Workflow for Unexpected Peaks in HPLC

G start Unexpected Peak in HPLC control Analyze Control Sample (Stored under ideal conditions) start->control compare Compare Chromatograms control->compare no_peak Peak Absent in Control compare->no_peak Peak Absent? peak_present Peak Present in Control compare->peak_present Peak Present? degradant Likely a Degradation Product no_peak->degradant impurity Likely an Impurity from Synthesis or Formulation peak_present->impurity forced_degradation Perform Forced Degradation Study degradant->forced_degradation confirm Confirm Degradation Pathway forced_degradation->confirm pathway_confirmed Characterize Degradant and Optimize Formulation/Storage confirm->pathway_confirmed Pathway Confirmed pathway_not_confirmed Re-evaluate Analytical Method confirm->pathway_not_confirmed Pathway Not Confirmed

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study for a new drug substance like this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and maintain at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and maintain at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3-5% hydrogen peroxide and keep at room temperature.[1]

    • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C).[1]

    • Photolytic Degradation: Expose the drug solution and solid to UV and visible light.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.[13][14]

Data Presentation:

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60°C24 hoursDegradation via acid-labile groups
Base Hydrolysis0.1 M NaOH60°C24 hoursDegradation via base-labile groups
Oxidation3-5% H₂O₂Room Temp24 hoursOxidation of susceptible functional groups
ThermalNone (solid)80°C48 hoursThermally induced degradation
PhotolyticNoneUV/Vis Light7 daysLight-induced degradation

General Degradation Pathway

G This compound This compound (API) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermolysis Thermolysis This compound->Thermolysis Degradant_A Degradant A Hydrolysis->Degradant_A Degradant_B Degradant B Oxidation->Degradant_B Degradant_C Degradant C Photolysis->Degradant_C Degradant_D Degradant D Thermolysis->Degradant_D

Caption: General degradation pathways for a novel compound.

Protocol 2: Lyophilization for Enhanced Stability

Lyophilization, or freeze-drying, is a common technique used to improve the stability and shelf-life of sensitive molecules like peptides by removing water.[11][15]

Objective: To prepare a stable, dry powder of this compound for long-term storage.

Methodology:

  • Dissolution: Dissolve the purified this compound in a suitable solvent, typically sterile water or a dilute acid like 0.1% TFA.[11] The inclusion of cryoprotectants like mannitol (B672) or sucrose (B13894) may be necessary.

  • Aliquoting: Dispense the solution into pre-labeled, sterile lyophilization vials.[11]

  • Pre-freezing: Snap-freeze the aliquots by submerging them in a dry ice/ethanol bath or liquid nitrogen to ensure rapid and uniform solidification.[11]

  • Primary Drying (Sublimation): Place the frozen vials in a lyophilizer and apply a vacuum. Gradually increase the shelf temperature to just below the eutectic point of the formulation to remove unbound water through sublimation.[11]

  • Secondary Drying (Desorption): Further, increase the temperature under a high vacuum to remove any bound water molecules.[11]

  • Vial Sealing: Once the drying process is complete, backfill the vials with an inert gas like nitrogen and seal them to prevent moisture and oxygen ingress.[4]

Lyophilization Workflow

G start Start: this compound Solution dissolution Dissolution in Lyophilization Buffer start->dissolution aliquoting Aliquoting into Vials dissolution->aliquoting freezing Pre-freezing (e.g., Liquid Nitrogen) aliquoting->freezing primary_drying Primary Drying (Sublimation) - Low Temp, High Vacuum freezing->primary_drying secondary_drying Secondary Drying (Desorption) - Higher Temp, High Vacuum primary_drying->secondary_drying sealing Vial Sealing under Inert Gas secondary_drying->sealing end End: Lyophilized this compound Powder sealing->end

Caption: A typical workflow for the lyophilization of a novel compound.

Data Presentation: Key Analytical Techniques and Excipients

Table 1: Key Stability-Indicating Analytical Techniques

TechniqueApplication in Stability TestingReference
High-Performance Liquid Chromatography (HPLC)Separation, identification, and quantification of the API and its degradation products.[14][16]
Mass Spectrometry (MS)Identification and structural elucidation of degradation products when coupled with HPLC (LC-MS).[8][16]
Gas Chromatography (GC)Analysis of volatile impurities and degradation products.[16]
Fourier-Transform Infrared (FTIR) SpectroscopyDetection of changes in the chemical structure and solid-state form of the API.[16]
Ultraviolet-Visible (UV-Vis) SpectroscopyQuantification of the API and detection of chromophoric degradation products.[16]

Table 2: Common Excipients for Stabilization

Excipient CategoryFunctionExamplesReference
BuffersMaintain a stable pH to prevent acid/base catalyzed degradation.Citrate, phosphate, acetate[4][6]
AntioxidantsPrevent oxidative degradation of the API.Ascorbic acid, butylated hydroxytoluene (BHT)[6]
Chelating AgentsBind metal ions that can catalyze oxidative degradation.Ethylenediaminetetraacetic acid (EDTA)[4][6]
Cryoprotectants/LyoprotectantsProtect the API from freezing and drying stresses during lyophilization.Sucrose, trehalose, mannitol[17]
SurfactantsInhibit protein aggregation and improve solubility.Polysorbates (e.g., Tween 20, Tween 80)[6]
PreservativesPrevent microbial growth in multi-dose formulations.Benzyl alcohol, parabens[6][7]

References

Validation & Comparative

A Comparative Guide to Orexin Receptor Antagonists: Daridorexant and its Place in Insomnia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of insomnia therapeutics has been significantly reshaped by the advent of orexin (B13118510) receptor antagonists. This guide provides a detailed, data-driven comparison of the novel dual orexin receptor antagonist (DORA), daridorexant, with other prominent members of its class, including suvorexant and lemborexant, as well as the selective orexin-2 receptor antagonist (SORA), seltorexant. This analysis is intended to serve as a valuable resource for researchers and professionals in the field of sleep medicine and drug development.

Introduction to Orexin System and its Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonizing these receptors presents a targeted approach to treating insomnia by reducing the "wake drive" rather than inducing broad sedation, a mechanism distinct from traditional hypnotics like benzodiazepines.[1][2] Dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, while selective orexin receptor antagonists (SORAs) target one of the two.[1]

Comparative Pharmacodynamics: Receptor Binding and Functional Antagonism

The in vitro pharmacological profiles of orexin receptor antagonists are crucial for understanding their therapeutic potential and selectivity. The binding affinity (Ki) and functional antagonist potency (IC50) are key parameters in this assessment.

Table 1: Comparative Receptor Binding Affinities (Ki) of Orexin Receptor Antagonists

CompoundReceptorKi (nM)SpeciesReference
Daridorexant OX1R0.47Human[3]
OX2R0.93Human[3]
Suvorexant OX1R0.55Human[4]
OX2R0.35Human[5]
Lemborexant OX1R6.1Human
OX2R2.6Human
Seltorexant OX1R>1000Human[6]
OX2R10 (pKi 8.0)Human[6]

Table 2: Comparative Functional Antagonist Potency (IC50) of Orexin Receptor Antagonists

CompoundReceptorAssay TypeIC50 (nM)SpeciesReference
Almorexant *OX1RCalcium Mobilization (FLIPR)13Human[7]
OX2RCalcium Mobilization (FLIPR)8Human[7]

Comparative Pharmacokinetics

The pharmacokinetic profiles of these antagonists are critical determinants of their clinical efficacy and safety, particularly regarding the onset of action and potential for next-day residual effects.

Table 3: Comparative Pharmacokinetic Properties of Orexin Receptor Antagonists

ParameterDaridorexantSuvorexantLemborexantSeltorexant
Tmax (hours) 1-2~21-3~1
Half-life (hours) ~8~1217-192-3
Bioavailability ~62%~82%Not specifiedNot specified
Protein Binding >99.7%>99%~94%Not specified
Primary Metabolism CYP3A4CYP3A4CYP3A4Not specified

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of DORAs in improving sleep parameters in patients with insomnia. The primary endpoints in these trials are typically the change from baseline in Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).

Table 4: Comparative Clinical Efficacy of Orexin Receptor Antagonists in Insomnia

Compound (Dose)Change in LPS from Baseline (minutes)Change in WASO from Baseline (minutes)Study PopulationReference
Daridorexant (50 mg) -11.4-22.8Adults with insomnia[8]
Daridorexant (25 mg) -8.3-12.2Adults with insomnia[8]
Suvorexant (20 mg) -10-29Adults with insomnia[9]
Lemborexant (10 mg) -13-25Adults with insomnia[9]

Commonly reported adverse events for DORAs include somnolence, headache, and dizziness.[10] Daridorexant has shown a favorable safety profile with a low incidence of next-day residual effects.[10]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway

The following diagram illustrates the mechanism of action of orexin neuropeptides and their antagonists. Orexin-A and Orexin-B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors on postsynaptic neurons, promoting wakefulness. DORAs competitively block both receptors, thereby inhibiting this wake-promoting signal.

G cluster_pre Orexin Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Lateral Hypothalamus Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Wakefulness Increased Neuronal Firing (Wakefulness) OX1R->Wakefulness OX2R->Wakefulness DORA Dual Orexin Receptor Antagonist (e.g., Daridorexant) DORA->OX1R Blocks DORA->OX2R Blocks

Orexin signaling pathway and DORA mechanism.
Experimental Workflow for Orexin Receptor Antagonist Characterization

The characterization of novel orexin receptor antagonists typically involves a series of in vitro assays to determine their binding affinity and functional potency. The following diagram outlines a general workflow for these experiments.

G start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Antagonism Assay (e.g., Calcium Mobilization) (Determine IC50) binding_assay->functional_assay selectivity Selectivity Profiling (vs. other receptors) functional_assay->selectivity adme In Vitro ADME/ Tox Profiling selectivity->adme in_vivo In Vivo Efficacy & Pharmacokinetic Studies adme->in_vivo end Lead Optimization/ Clinical Candidate Selection in_vivo->end

General experimental workflow for orexin antagonist characterization.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for orexin receptors.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing human OX1 or OX2 receptors.

    • Radioligand (e.g., [³H]-Almorexant or a suitable labeled orexin receptor antagonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Test compound stock solution (in DMSO).

    • Non-specific binding control (a high concentration of a non-labeled orexin receptor ligand).

    • 96-well microplates, glass fiber filters, scintillation fluid, and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), a serial dilution of the test compound, or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[11]

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to block the intracellular signaling (calcium release) induced by an orexin receptor agonist.

  • Materials:

    • CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.

    • Cell culture medium.

    • Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound stock solution (in DMSO).

    • Orexin-A or Orexin-B agonist solution.

    • 96- or 384-well black-walled, clear-bottom microplates.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Seed the cells into the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compound in assay buffer and add them to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after establishing a stable baseline, add the orexin agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

    • Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.[7]

Conclusion

Daridorexant emerges as a potent dual orexin receptor antagonist with a pharmacokinetic profile that translates to effective improvement in sleep onset and maintenance, coupled with a favorable safety profile, particularly concerning next-day residual effects. Its balanced affinity for both OX1 and OX2 receptors, along with its relatively short half-life, distinguishes it from other DORAs like suvorexant and lemborexant. The selective OX2R antagonist, seltorexant, represents a different therapeutic strategy, with potential applications beyond insomnia. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of novel orexin-targeted therapies.

References

Comparative Efficacy Analysis: Betovumeline and Suvorexant in the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the approved insomnia therapeutic, suvorexant, and a hypothetical compound, Betovumeline. This compound is a fictional agent created for illustrative purposes to contextualize the data and performance of suvorexant. All data presented for this compound is hypothetical and designed to reflect a plausible profile for a next-generation dual orexin (B13118510) receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on publicly available data for suvorexant and a theoretical profile for this compound, focusing on pharmacodynamics, pharmacokinetics, and clinical efficacy.

Introduction and Mechanism of Action

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep.[1][2] A key neurobiological pathway implicated in maintaining wakefulness is the orexin system.[3][4] Orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and promote arousal by binding to two G-protein-coupled receptors, OX1R and OX2R.[3][5][6]

Suvorexant is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[7][8] By competitively blocking the binding of orexins to both OX1 and OX2 receptors, suvorexant suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.[4][5][9][10][11] Unlike traditional hypnotics that often target GABA receptors, suvorexant's mechanism does not globally depress the central nervous system but rather inactivates wakefulness-promoting signals.[5][9]

This compound (Hypothetical) is conceptualized as a next-generation DORA, designed with high potency and selectivity for both orexin receptors. Its theoretical profile aims for an optimized pharmacokinetic and pharmacodynamic balance to enhance sleep parameters with minimal next-day residual effects.

Orexin Signaling Pathway and DORA Intervention

The diagram below illustrates the orexin signaling pathway. Orexin peptides, released from hypothalamic neurons, activate OX1 and OX2 receptors on postsynaptic neurons. This activation, primarily through Gq and Gi protein coupling, leads to downstream signaling cascades that increase intracellular calcium and neuronal excitability, promoting a state of wakefulness.[6][12][13] DORAs like suvorexant and the hypothetical this compound occupy the receptor binding sites, preventing orexin-mediated signaling and thus promoting sleep.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron (Hypothalamus) cluster_post Postsynaptic Neuron Pre_Neuron Orexin Neuron OX1R OX1R Pre_Neuron->OX1R Orexin A/B OX2R OX2R Pre_Neuron->OX2R Orexin A/B Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Leads to Excitability ↑ Neuronal Excitability (Wakefulness) Ca_Increase->Excitability DORA Suvorexant / This compound (DORA) DORA->OX1R Blocks DORA->OX2R Blocks Clinical_Trial_Workflow Screening Screening & Informed Consent (Medical History, ISI ≥15) Baseline Baseline Assessment (PSG, Sleep Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm (Suvorexant / this compound) Randomization->ArmA 1:1 ArmB Placebo Arm Randomization->ArmB 1:1 Month1 Month 1 Assessment (PSG, Diaries, Safety) ArmA->Month1 ArmB->Month1 Month3 Month 3 Assessment (Primary Endpoint Analysis) Month1->Month3 Extension Optional 1-Year Safety Extension Month3->Extension End End of Study Extension->End

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity and functional activity of BTM-1086, an antimuscarinic benzothiazepinone derivative, across various receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the selectivity and potential off-target effects of muscarinic receptor ligands.

Receptor Binding Affinity Profile of BTM-1086

BTM-1086, the (-) enantiomer of cis-2,3-dihydro-3-(4-methyl-1-piperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one, has been characterized for its binding affinity at muscarinic receptor subtypes (M1, M2, and M3), as well as histamine (B1213489) H1 and alpha 1-adrenoceptors. The following table summarizes the quantitative data from in vitro binding and functional experiments.[1]

Receptor SubtypeTissue/System UsedParameterValue
Muscarinic M1 Guinea-pig cortexpKi8.31 - 9.15
Field-stimulated rabbit vas deferenspA27.98 - 8.81
Muscarinic M2 Guinea-pig heartpKi8.31 - 9.15
Guinea-pig left atriumpA27.98 - 8.81
Muscarinic M3 Guinea-pig salivary glandspKi8.31 - 9.15
Guinea-pig ileumpA27.98 - 8.81
Histamine H1 Guinea-pig ileum-Lower affinity than for muscarinic receptors
Alpha 1-Adrenoceptor Rat cerebral cortex / Rat vas deferens-Lower affinity than for muscarinic receptors
  • pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

The data clearly indicates that BTM-1086 possesses a high affinity for all three muscarinic receptor subtypes (M1, M2, and M3).[1] In contrast, its affinity for histamine H1 and alpha 1-adrenoceptors is significantly lower.[1] This suggests a high degree of selectivity of BTM-1086 for muscarinic receptors over the tested histamine and adrenergic receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the binding affinity profile.

2.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of BTM-1086 for muscarinic receptor subtypes.

  • Tissues:

    • M1 Receptors: Guinea-pig cerebral cortex homogenates.

    • M2 Receptors: Guinea-pig heart homogenates.

    • M3 Receptors: Guinea-pig salivary gland homogenates.

    • Alpha 1-Adrenoceptors: Rat cerebral cortex homogenates.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors. Specific radioligands for alpha 1-adrenoceptors would also be used.

  • Procedure:

    • Tissue homogenates are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligand (BTM-1086).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • The IC50 values (concentration of BTM-1086 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. In Vitro Functional Assays (Isolated Organ Bath Studies)

  • Objective: To determine the functional antagonist potency (pA2) of BTM-1086 at different receptor subtypes.

  • Tissues and Receptors:

    • M1 Receptors: Field-stimulated rabbit vas deferens.

    • M2 Receptors: Guinea-pig left atrium.

    • M3 Receptors: Guinea-pig ileum.

    • Histamine H1 Receptors: Guinea-pig ileum.

    • Alpha 1-Adrenoceptors: Rat vas deferens.

  • Procedure:

    • Isolated tissues are mounted in organ baths containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • The tissues are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves to a specific agonist are obtained in the absence and presence of increasing concentrations of the antagonist (BTM-1086).

    • The antagonist is allowed to incubate with the tissue for a defined period before adding the agonist.

    • The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using the Schild plot analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing receptor cross-reactivity.

G cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling (Gq/11) cluster_m2_m4 M2, M4 Receptor Signaling (Gi/o) cluster_alpha1 Alpha 1-Adrenoceptor Signaling (Gq/11) M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2/M4 Receptor Gi_o Gi/o Protein M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP conversion of ATP Alpha1 Alpha 1 Receptor Gq_11_a1 Gq/11 Protein Alpha1->Gq_11_a1 PLC_a1 Phospholipase C Gq_11_a1->PLC_a1 PIP2_a1 PIP2 PLC_a1->PIP2_a1 IP3_a1 IP3 PIP2_a1->IP3_a1 cleavage DAG_a1 DAG PIP2_a1->DAG_a1 cleavage Ca_release_a1 Ca2+ Release IP3_a1->Ca_release_a1 PKC_a1 Protein Kinase C DAG_a1->PKC_a1 G start Start: Compound of Interest (e.g., BTM-1086) primary_screen Primary Target Receptor Binding Assay start->primary_screen secondary_screen Secondary Screen: Panel of Related Receptors primary_screen->secondary_screen functional_assays Functional Assays (Agonist/Antagonist Mode) secondary_screen->functional_assays data_analysis Data Analysis (Ki, pA2, EC50, Emax) functional_assays->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile end End: Cross-Reactivity Assessment selectivity_profile->end

References

Validating Muscarinic Agonist Target Binding: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of subtype-selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonists is a promising avenue for the treatment of various neurological disorders. Validating the on-target effects of these compounds is a critical step in their preclinical development. This guide provides a comparative framework for validating the target binding of a muscarinic agonist, using the M1/M4-preferring agonist Xanomeline (B1663083) as a primary example, and compares its profile with other muscarinic agonists. The use of knockout (KO) animal models is highlighted as a definitive method for confirming target engagement in vivo.

Introduction to Muscarinic Agonist Target Validation

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The development of agonists with selectivity for specific mAChR subtypes offers the potential for therapeutic benefits with fewer side effects.[2] However, demonstrating that the observed in vivo effects of a novel agonist are indeed mediated by its intended target is a significant challenge.

Knockout (KO) animal models, in which the gene encoding a specific receptor subtype is deleted, provide a powerful tool for in-target validation.[3][4] By comparing the physiological and behavioral responses to a drug in wild-type (WT) animals versus their KO littermates, researchers can definitively attribute the drug's effects to its interaction with the targeted receptor.

This guide will use Xanomeline , a well-characterized M1/M4-preferring muscarinic agonist, to illustrate the process of target validation with knockout models.[2][5][6] We will also compare its properties to Cevimeline , an M1/M3-preferring agonist, and Pilocarpine (B147212) , a non-selective muscarinic agonist, to highlight the importance of subtype selectivity.[7][8][9][10]

Comparative In Vitro Receptor Binding Profiles

The initial step in characterizing a novel muscarinic agonist is to determine its binding affinity (Ki) or potency (EC50) at each of the five muscarinic receptor subtypes. This is typically achieved through in vitro radioligand binding assays or functional assays using cell lines expressing individual receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Primary Selectivity
Xanomeline ~15[2]~30[2]~30[2]~15[2]~30[2]M1/M4 Preferring
Cevimeline 23 (EC50)[1]1040 (EC50)[1]48 (EC50)[1]1310 (EC50)[1]63 (EC50)[1]M1/M3 Preferring
Pilocarpine 7943[11]----Non-selective

In Vivo Target Validation with Knockout Models: The Case of Xanomeline

The antipsychotic-like effects of Xanomeline have been attributed to its agonist activity at M1 and M4 receptors. Knockout mouse models have been instrumental in confirming this mechanism of action.

Experimental Design: Studies typically involve administering the compound to wild-type (WT), M1 receptor knockout (M1-/-), M4 receptor knockout (M4-/-), and sometimes double knockout (M1-/-/M4-/-) mice. Behavioral or physiological endpoints relevant to the compound's proposed therapeutic effect are then measured.[3][4][12]

Key Findings with Xanomeline:

  • Amphetamine-Induced Hyperactivity: A common preclinical model for antipsychotic activity.

    • In WT mice, Xanomeline effectively reduces amphetamine-induced hyperactivity.[3]

    • In M4-/- mice, the effect of Xanomeline on amphetamine-induced hyperactivity is absent.[13]

    • In M1-/- mice, the effect of Xanomeline is attenuated but not completely abolished.[13]

    • These findings strongly suggest that the antipsychotic-like effects of Xanomeline are primarily mediated by the M4 receptor, with a partial contribution from the M1 receptor.[3][13]

  • Prepulse Inhibition (PPI) of Startle: A measure of sensorimotor gating that is often disrupted in schizophrenia.

    • Scopolamine, a non-selective muscarinic antagonist, disrupts PPI in WT mice.[4]

    • Xanomeline can reverse the scopolamine-induced PPI deficit in WT and M1-/- mice.[4]

    • However, Xanomeline is unable to reverse the scopolamine-induced PPI deficit in M4-/- mice, further implicating the M4 receptor in its antipsychotic-like effects.[4]

These studies, summarized in the table below, provide compelling evidence for the on-target action of Xanomeline at the M4 and, to a lesser extent, M1 receptors for its antipsychotic-like properties.

ExperimentWild-Type (WT) ResponseM1 Knockout (M1-/-) ResponseM4 Knockout (M4-/-) ResponseConclusion
Amphetamine-Induced HyperactivityXanomeline reduces hyperactivity[3]Xanomeline effect is attenuated[13]Xanomeline has no effect[13]Primary antipsychotic-like effect is mediated by M4, with some M1 contribution.
Scopolamine-Induced PPI DeficitXanomeline reverses deficit[4]Xanomeline reverses deficit[4]Xanomeline does not reverse deficit[4]M4 receptor is crucial for Xanomeline's effect on sensorimotor gating.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., Xanomeline, Cevimeline, Pilocarpine).

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperactivity in Knockout Mice

Objective: To assess the in vivo on-target effect of a muscarinic agonist on locomotor activity.

Materials:

  • Wild-type (WT), M1-/-, and M4-/- mice.

  • Test compound (e.g., Xanomeline).

  • Amphetamine.

  • Vehicle control.

  • Open-field activity chambers equipped with photobeam detectors.

Procedure:

  • Habituate the mice to the activity chambers for a set period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle to the mice.

  • After a predetermined pretreatment time, administer amphetamine to induce hyperactivity.

  • Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Compare the locomotor activity between the different treatment groups and genotypes.

Visualizing Pathways and Workflows

Muscarinic Receptor Signaling Pathways

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist1 Agonist (e.g., Xanomeline, Cevimeline) M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response1 Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response1 PKC_activation->Cellular_Response1 Agonist2 Agonist (e.g., Xanomeline) M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response2

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

Experimental Workflow for Knockout Model Validation

G Start Start: Hypothesis (Agonist acts on Target Receptor) Generate_Models Generate Knockout (KO) and Wild-Type (WT) Littermates Start->Generate_Models Treatment_Groups Administer Agonist and Vehicle to both WT and KO groups Generate_Models->Treatment_Groups Behavioral_Assay Conduct Behavioral/Physiological Assay (e.g., Amphetamine-Induced Hyperactivity) Treatment_Groups->Behavioral_Assay Data_Analysis Analyze Data: Compare responses between WT and KO groups Behavioral_Assay->Data_Analysis Result1 Result 1: No difference in response between WT and KO Data_Analysis->Result1 Result2 Result 2: Agonist effect is absent or attenuated in KO Data_Analysis->Result2 Conclusion1 Conclusion: Effect is NOT mediated by the target receptor Result1->Conclusion1 Conclusion2 Conclusion: Effect IS mediated by the target receptor Result2->Conclusion2

Caption: Workflow for validating drug target engagement using knockout models.

Logical Framework for Comparative Analysis

G Central_Question Does the Muscarinic Agonist Engage its Intended Target In Vivo? In_Vitro In Vitro Characterization Central_Question->In_Vitro In_Vivo In Vivo Validation Central_Question->In_Vivo Binding_Assay Receptor Binding Assays (Determine Ki for M1-M5) In_Vitro->Binding_Assay Functional_Assay Functional Assays (Determine EC50/Emax) In_Vitro->Functional_Assay WT_vs_KO Compare Agonist Effects in Wild-Type vs. Knockout Mice In_Vivo->WT_vs_KO Comparative_Analysis Comparative Analysis with Other Muscarinic Agonists Binding_Assay->Comparative_Analysis Behavioral_Endpoint Measure Relevant Behavioral/ Physiological Endpoint WT_vs_KO->Behavioral_Endpoint Behavioral_Endpoint->Comparative_Analysis On_Target_Confirmation Confirmation of On-Target Mechanism Behavioral_Endpoint->On_Target_Confirmation Selectivity_Profile Compare Selectivity Profiles (e.g., Xanomeline vs. Cevimeline) Comparative_Analysis->Selectivity_Profile Selectivity_Profile->On_Target_Confirmation

References

A Comparative Analysis of M1 Muscarinic and α7 Nicotinic Acetylcholine Receptor Agonists in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholinergic system, a key player in cognitive functions such as memory and learning, is significantly impaired in Alzheimer's disease (AD). This has led to the exploration of various therapeutic strategies aimed at restoring cholinergic signaling. Among these, the direct activation of postsynaptic cholinergic receptors, specifically the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) and the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a promising approach. This guide provides a comparative analysis of representative agonists for these two receptor subtypes: AF267B, a selective M1 mAChR agonist, and ABBF, a novel α7 nAChR agonist with a bicyclic core structure, offering insights into their preclinical profiles.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological parameters for the representative M1 muscarinic agonist AF267B and the novel bicyclic α7 nicotinic agonist ABBF. This data is crucial for understanding their potency and selectivity.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptor TargetRadioligandTissue/Cell LineKi (nM)
AF267B M1 mAChRN/AN/AData not publicly available
ABBF α7 nAChR[3H]-MethyllycaconitineRat brain membranes62[1]
5-HT3 ReceptorN/ARecombinant human60[1]

Note: While specific Ki values for AF267B are not detailed in the provided search results, it is consistently described as a selective M1 agonist.

Table 2: Functional Agonist Activity (EC50)

CompoundReceptor TargetFunctional AssayCell LineEC50 (µM)
AF267B M1 mAChRN/AN/AData not publicly available
ABBF α7 nAChRElectrophysiology (Two-electrode voltage clamp)Xenopus oocytes expressing rat and human α7 nAChRPotent agonist activity observed

Note: The available literature describes AF267B as an efficacious M1 agonist, and ABBF as a potent agonist at the α7 nAChR, though specific EC50 values from a single comparative study are not available.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like AF267B and ABBF.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for its target receptor.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Methyllycaconitine for α7 nAChR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To measure the functional activity (e.g., agonist-induced ion channel opening) of a test compound on a specific receptor.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the receptor subunits of interest (e.g., human α7 nAChR). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential.

  • Compound Application: The oocyte is perfused with a control solution, followed by the application of the test compound at various concentrations.

  • Data Acquisition: The agonist-induced opening of the ion channel results in an inward current, which is recorded by the voltage clamp amplifier.

  • Data Analysis: The peak current amplitude at each concentration is measured and plotted against the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by M1 mAChR and α7 nAChR agonists in the context of Alzheimer's disease, as well as a typical experimental workflow for their preclinical evaluation.

G M1 Muscarinic Receptor Signaling Pathway in Alzheimer's Disease M1_Agonist M1 Agonist (e.g., AF267B) M1R M1 Muscarinic Receptor M1_Agonist->M1R Gq_11 Gq/11 Protein M1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC APP_Processing APP Processing PKC->APP_Processing α-secretase activation sAPPalpha sAPPα (non-amyloidogenic) APP_Processing->sAPPalpha Abeta Aβ Production (amyloidogenic) APP_Processing->Abeta inhibition

Caption: M1 muscarinic receptor signaling pathway relevant to Alzheimer's disease.

G α7 Nicotinic Receptor Signaling Pathway in Alzheimer's Disease alpha7_Agonist α7 Agonist (e.g., ABBF) alpha7R α7 Nicotinic Receptor alpha7_Agonist->alpha7R Ca_influx Ca²⁺ Influx alpha7R->Ca_influx PI3K PI3K/Akt Pathway Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK Neuroprotection Neuroprotection PI3K->Neuroprotection Cognitive_Function Improved Cognitive Function MAPK->Cognitive_Function Abeta_Toxicity Aβ-induced Toxicity Neuroprotection->Abeta_Toxicity inhibition G Preclinical Evaluation Workflow for Cholinergic Agonists cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine EC50, Efficacy) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Efficacy_Models Animal Models of AD (Cognitive Enhancement) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Studies Efficacy_Models->Safety_Tox SAR Structure-Activity Relationship (SAR) Safety_Tox->SAR SAR->Binding_Assay

References

Independent Validation of Betulin's Mechanism of Action: A Comparative Analysis with Lecanemab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic pathways and supporting experimental data for Betulin (B1666924), a promising natural compound, and Lecanemab, an approved antibody therapy for Alzheimer's disease. The information is intended to support independent validation and further research into novel therapeutic strategies for neurodegenerative disorders.

Executive Summary

Alzheimer's disease (AD) presents a complex pathology characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to progressive neurodegeneration. Current therapeutic strategies are exploring diverse mechanisms to combat this multifaceted disease. This guide compares two distinct approaches: Betulin, a pentacyclic triterpenoid (B12794562) with purported multi-target neuroprotective effects, and Lecanemab, a monoclonal antibody specifically designed to clear Aβ aggregates. While Lecanemab has undergone rigorous clinical trials and received regulatory approval, Betulin's therapeutic potential is primarily supported by preclinical evidence. This document aims to provide a clear, data-driven comparison of their mechanisms of action, supported by available experimental evidence.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of Betulin and Lecanemab diverge significantly, targeting different aspects of Alzheimer's disease pathophysiology.

Betulin: Modulating Intracellular Signaling for Neuroprotection

Betulin, a naturally occurring compound found in the bark of birch trees, is believed to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.[1][2][3][4] This pathway is crucial for cell survival, proliferation, and apoptosis. In the context of Alzheimer's disease, dysfunction of the PI3K/Akt pathway is associated with increased neuronal cell death.[5][6] Betulin is thought to activate this pathway, leading to the inhibition of downstream effectors like Glycogen Synthase Kinase 3β (GSK3β), a key enzyme involved in tau hyperphosphorylation.[3][5] By activating the PI3K/Akt pathway, Betulin is hypothesized to reduce tau pathology and promote neuronal survival.[1][3]

Furthermore, preclinical studies suggest that Betulin possesses anti-inflammatory and antioxidant properties, which may also contribute to its neuroprotective effects.[1][7] Some evidence also points to Betulin's ability to influence the aggregation of Aβ peptides, suggesting a multi-faceted mechanism of action.[7][8]

Lecanemab: Targeting Extracellular Amyloid-Beta Aggregates

In contrast to the intracellular focus of Betulin, Lecanemab is a humanized monoclonal antibody that targets extracellular aggregated forms of amyloid-beta.[9][10][11] Its primary mechanism of action is the high-affinity binding to soluble Aβ protofibrils, which are considered to be the most neurotoxic species of Aβ.[9][10][12] By binding to these protofibrils, Lecanemab facilitates their clearance from the brain, likely through microglia-mediated phagocytosis.[12][13] This action is believed to prevent the formation of larger, insoluble Aβ plaques and reduce the overall amyloid burden in the brain.[10][12] Clinical trial data has demonstrated that treatment with Lecanemab leads to a significant reduction in brain amyloid plaques as measured by positron emission tomography (PET).[10]

Comparative Data on Efficacy and Safety

The following tables summarize the available quantitative data from preclinical and clinical studies for Betulin and Lecanemab.

Table 1: Preclinical Efficacy Data

CompoundModel SystemKey FindingsReference
Betulin Formaldehyde-induced AD-like pathology in HT22 cells- Ameliorated cytotoxicity and morphological changes. - Decreased Tau hyperphosphorylation and reactive oxygen species levels.[1][2]
AlCl3-induced AD in rats- Improved spatial memory. - Reduced levels of Aβ1-42 and pro-inflammatory factor TNF-α.[7]
Lecanemab Animal models of Alzheimer's disease- Prevented amyloid beta deposition.[11]

Table 2: Clinical Efficacy and Safety Data

CompoundClinical TrialKey Efficacy FindingsKey Safety FindingsReference
Betulin No human clinical trials for Alzheimer's disease reported.N/AN/A
Lecanemab Phase III Clarity AD (NCT03887455)- Slowed progression from MCI to mild AD by 2.5 years and to moderate AD by 3.5 years in the overall population. - In a low-amyloid subgroup, progression to mild AD was delayed by 6.0 years and to moderate AD by 8.3 years.- Most common adverse events (>10%): infusion-related reactions (24.5%), ARIA-H (microhemorrhages) (16.0%), COVID-19 (14.7%), ARIA-E (edema) (13.6%), and headache (10.3%). - ARIA was largely radiographically mild-to-moderate.[14][15]

Experimental Protocols

Betulin: In Vitro Western Blotting for PI3K/Akt Pathway Activation

A key experiment to validate Betulin's mechanism of action involves assessing the phosphorylation status of proteins in the PI3K/Akt pathway in a neuronal cell line.

  • Cell Culture: HT22 mouse hippocampal neuronal cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with Betulin (e.g., 5 µM) for 2 hours, followed by co-treatment with an inducer of AD-like pathology (e.g., 0.5 mM formaldehyde) for 4 hours.[1]

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and GSK3β.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The relative band intensities of phosphorylated proteins are normalized to their total protein levels to determine the activation status of the pathway.

Lecanemab: Phase III Clinical Trial (Clarity AD - NCT03887455)

The pivotal trial for Lecanemab provides a robust protocol for assessing its efficacy and safety in a large patient population.

  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study with an 18-month treatment period (Core study) and an open-label extension (OLE).[15][16]

  • Participants: Individuals aged 50-90 years with mild cognitive impairment (MCI) due to AD or mild AD dementia, with confirmed brain amyloid pathology.[17]

  • Intervention: Participants were randomized 1:1 to receive either Lecanemab (10 mg/kg biweekly intravenously) or a placebo.[15]

  • Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.

  • Key Secondary Endpoints: Change in amyloid PET, Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14), and Alzheimer's Disease Composite Score (ADCOMS).

  • Safety Monitoring: Regular monitoring for adverse events, with a specific focus on amyloid-related imaging abnormalities (ARIA) using MRI scans.[15]

Visualizing the Mechanisms of Action

To further elucidate the distinct pathways of Betulin and Lecanemab, the following diagrams are provided.

Betulin_Mechanism cluster_extracellular Extracellular Space cluster_cell Neuronal Cell Betulin Betulin PI3K PI3K Betulin->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Lecanemab_Mechanism cluster_extracellular Extracellular Space cluster_microglia Microglia Abeta_Monomer Aβ Monomers Abeta_Protofibril Aβ Protofibrils Abeta_Monomer->Abeta_Protofibril Aggregates Abeta_Plaque Aβ Plaques Abeta_Protofibril->Abeta_Plaque Forms Microglia Microglia Abeta_Protofibril->Microglia Clearance by Lecanemab Lecanemab Lecanemab->Abeta_Protofibril Binds to

References

A Comparative Guide to Plausible Synthesis Methods for Betovumeline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific published methods dedicated to the synthesis of Betovumeline have been identified. This guide, therefore, presents a comparative analysis of plausible synthetic routes constructed from established methods for the synthesis of its core structural components and closely related analogs. The presented protocols are based on analogous reactions and should be considered hypothetical until experimentally verified.

This compound is a muscarinic receptor agonist with potential applications in the research of neurological disorders. Its structure comprises a 1-methyl-1,2,5,6-tetrahydropyridine moiety linked to a 5-amino-1,2,4-oxadiazole (B13162853) ring. The following sections detail proposed synthetic pathways, compare key methodological variations, and provide detailed experimental protocols to guide researchers in the potential synthesis of this compound.

Proposed Overall Synthetic Pathway

The most probable synthetic route to this compound involves the initial preparation of a key intermediate, 1-methyl-1,2,5,6-tetrahydropyridine-3-carboximidamide, followed by the construction of the 5-amino-1,2,4-oxadiazole ring.

Betovumeline_Overall_Synthesis Arecoline Arecoline Hydrobromide Intermediate1 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile Arecoline->Intermediate1  1. KCN  2. H+ Intermediate2 N'-Hydroxy-1-methyl-1,2,5,6-tetrahydropyridine-3-carboximidamide Intermediate1->Intermediate2  NH2OH·HCl,  Base This compound This compound Intermediate2->this compound  Ring Formation  (See Methods A & B)

Caption: Proposed overall synthetic workflow for this compound.

Comparison of Key Step: 5-Amino-1,2,4-oxadiazole Ring Formation

The crucial step in the proposed synthesis is the cyclization of the amidoxime (B1450833) intermediate to form the 5-amino-1,2,4-oxadiazole ring. Two plausible methods are compared below.

Data Presentation: Comparison of Ring Formation Methods
ParameterMethod A: Cyanogen (B1215507) Bromide CyclizationMethod B: N,N'-Carbonyldiimidazole (CDI) Cyclization
Reagents Cyanogen bromide (BrCN), Sodium acetate (B1210297) (NaOAc)N,N'-Carbonyldiimidazole (CDI)
Solvent Methanol (B129727) (MeOH)Tetrahydrofuran (B95107) (THF) or similar aprotic solvent
Temperature Room temperatureRoom temperature to gentle reflux
Reaction Time Typically 2-4 hoursTypically 4-12 hours
Reported Yields Generally high (70-90%) for similar reactions.Moderate to high (60-85%) for analogous syntheses.
Purity/Byproducts Can produce cyanate (B1221674) byproducts. Purification by chromatography may be necessary.Byproducts include imidazole (B134444) and CO2, which are generally easy to remove.
Safety Concerns Cyanogen bromide is highly toxic and requires handling in a fume hood with appropriate personal protective equipment.CDI is a moisture-sensitive reagent.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound.

Step 1: Synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

This procedure is adapted from the synthesis of similar tetrahydropyridine (B1245486) nitriles.

  • To a solution of Arecoline hydrobromide (1 equivalent) in water, add a solution of Potassium Cyanide (KCN) (1.1 equivalents) in water dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N'-Hydroxy-1-methyl-1,2,5,6-tetrahydropyridine-3-carboximidamide (Amidoxime Intermediate)
  • Dissolve 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (1 equivalent) in ethanol (B145695).

  • Add a solution of hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate or triethylamine (B128534) (1.6 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can be used in the next step without further purification.

Step 3, Method A: Synthesis of this compound via Cyanogen Bromide Cyclization

Method_A Amidoxime Amidoxime Intermediate This compound This compound Amidoxime->this compound  BrCN, NaOAc,  MeOH, RT

Caption: Method A: Cyanogen Bromide Cyclization.

  • Dissolve the crude amidoxime intermediate (1 equivalent) and sodium acetate (1.5 equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Caution: Highly Toxic Reagent. In a well-ventilated fume hood, add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the aqueous layer and extract it further with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Step 3, Method B: Synthesis of this compound via CDI Cyclization

Method_B Amidoxime Amidoxime Intermediate This compound This compound Amidoxime->this compound  1. CDI, THF  2. Heat

Caption: Method B: N,N'-Carbonyldiimidazole Cyclization.

  • Dissolve the crude amidoxime intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Signaling Pathway Context

This compound is an agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling pathway initiated by a muscarinic agonist.

Muscarinic_Signaling This compound This compound (Agonist) mAChR Muscarinic Receptor (GPCR) This compound->mAChR binds to G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq/11) AC Adenylyl Cyclase G_protein->AC inhibits (Gi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response cAMP cAMP decrease AC->cAMP cAMP->Cell_response

Caption: Simplified muscarinic receptor signaling pathways.

Safety Operating Guide

Navigating the Safe Disposal of Betovumeline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Betovumeline are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a muscarinic receptor agonist used in neurological disorder research. Adherence to these protocols is essential for minimizing risk and maintaining a secure research environment.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and for the safe execution of handling and disposal procedures.

PropertyValue
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability

Step-by-Step Disposal Protocol for this compound

As this compound is a biologically active compound for research use only, it must be treated as potentially hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Inactivation of Small Quantities

For trace amounts of this compound (e.g., residual amounts in vials or on equipment), chemical inactivation is recommended prior to disposal.

  • Decontamination Solution: Prepare a fresh 10% solution of bleach (sodium hypochlorite) in water.

  • Procedure:

    • Rinse the container or equipment suspected of containing this compound residue with the 10% bleach solution.

    • Allow the bleach solution to remain in contact with the contaminated surface for at least 30 minutes to ensure inactivation.

    • After inactivation, the bleach solution can be neutralized with a reducing agent like sodium thiosulfate (B1220275) and disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • The rinsed container should be disposed of as hazardous solid waste.

Disposal of Unused or Waste this compound

Unused, expired, or waste this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Ensure the solid this compound is in a clearly labeled, sealed, and puncture-proof container.

    • The label should include the chemical name ("this compound"), the quantity, and the appropriate hazard symbols.

    • Place the container in a designated hazardous waste accumulation area.

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a glass container for organic solvents).

    • Clearly label the container with "Hazardous Waste," the name "this compound," the solvent used, and the approximate concentration.

    • Store the liquid waste container in a designated hazardous waste satellite accumulation area, away from incompatible materials.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound, in either solid or liquid form, in the regular trash or down the drain without prior inactivation and neutralization as described for trace amounts.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Muscarinic Receptor Agonist Signaling Pathway

This compound functions as a muscarinic receptor agonist. The diagram below illustrates the general signaling pathway initiated by the binding of an agonist to a Gq-coupled muscarinic acetylcholine (B1216132) receptor (mAChR), which is a common mechanism for this class of compounds.

mAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (Gq-coupled) G_protein Gq Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w Generates DAG DAG PLC:e->DAG:w Generates Agonist This compound (Agonist) Agonist->mAChR Binds to G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3:e->Ca_release:w Induces PKC_activation Protein Kinase C (PKC) Activation DAG:e->PKC_activation:w Activates Cellular_Response Cellular Response Ca_release:e->Cellular_Response:w PKC_activation:e->Cellular_Response:w

Caption: General signaling pathway of a Gq-coupled muscarinic receptor agonist.

Essential Safety and Handling Guidelines for Betovumeline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Betovumeline (CAS No. 1314018-44-4) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling chemical compounds intended for research purposes and of unknown toxicity. Researchers, scientists, and drug development professionals must obtain the specific SDS from the supplier and perform a thorough risk assessment before handling this compound.

This compound is identified as a muscarinic receptor agonist for neurological disorder research and is intended for research use only.[1] As with any research chemical, it is crucial to handle this compound with a high degree of caution in a controlled laboratory environment to prevent exposure and ensure safety.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, assuming its potential hazards are not fully known.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for the specific solvent being used.
Body Protection A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls may be necessary.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan: Handling Procedures

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the generation of dust or aerosols. If working with a powder, use techniques such as gentle scooping and weighing on a draft shield.

    • Use dedicated and properly calibrated equipment for all measurements.[2]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Follow the storage temperature recommendations provided by the supplier. One supplier suggests room temperature in the continental US, but this may vary.[1]

    • Store in a secure, well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[3]

    • Use separate, clearly labeled, and compatible containers for solid and liquid waste.[3][4]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[3]

    • Label containers with "Hazardous Waste" and the full chemical name.[3][5]

  • Disposal:

    • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[4][5]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal obtain_sds Obtain & Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment don_ppe Don PPE risk_assessment->don_ppe prepare_workspace Prepare Workspace in Fume Hood don_ppe->prepare_workspace weigh_compound Weigh Compound prepare_workspace->weigh_compound dissolve_compound Prepare Solution weigh_compound->dissolve_compound perform_experiment Perform Experiment dissolve_compound->perform_experiment decontaminate_equipment Decontaminate Equipment perform_experiment->decontaminate_equipment segregate_waste Segregate Hazardous Waste decontaminate_equipment->segregate_waste dispose_waste Dispose via EHS segregate_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.